PXS-6302
Description
Properties
Molecular Formula |
C10H10F3NO2S |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6- |
InChI Key |
CQBDTOILYHIRIW-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
PXS-6302: A Targeted Approach to Dermal Fibrosis by Inhibiting Lysyl Oxidase
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of PXS-6302, a novel, topically applied inhibitor of lysyl oxidase (LOX) enzymes, for the treatment of dermal fibrosis and scarring. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of anti-fibrotic therapies.
Executive Summary
Dermal fibrosis, the excessive formation of fibrous connective tissue in the skin, is the hallmark of scarring and a range of debilitating skin diseases. A critical final step in the fibrotic process is the cross-linking of collagen fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes. This cross-linking provides scar tissue with its characteristic stiffness and resistance to degradation. This compound is a first-in-class, irreversible inhibitor of all LOX family members, designed for topical administration to directly target the site of fibrosis. Preclinical and clinical data demonstrate that this compound effectively inhibits LOX activity in the skin, leading to a reduction in collagen deposition and cross-linking, and an overall improvement in scar composition and appearance.
The Central Role of Lysyl Oxidase in Dermal Fibrosis
Scar formation is a consequence of the natural wound healing process. However, dysregulation of this process can lead to excessive deposition of extracellular matrix (ECM) components, primarily collagen. The LOX family of copper-dependent amine oxidases plays a pivotal role in the maturation and stabilization of the ECM.[1][2]
The primary function of LOX enzymes is to catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin. This process results in the formation of highly reactive aldehyde residues, which spontaneously condense to form covalent cross-links between ECM proteins. These cross-links are essential for the tensile strength and stability of connective tissues. However, in fibrotic conditions, excessive LOX activity leads to an overabundance of cross-linked collagen, resulting in the dense, stiff, and often disfiguring nature of scar tissue.[2][3]
This compound: Mechanism of Action
This compound is a small, hydrophilic molecule designed for optimal skin penetration.[4] It acts as an irreversible, mechanism-based inhibitor of all catalytically active LOX family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[3][5] Upon enzymatic processing at the active site, a reactive intermediate is generated from the allylamine portion of this compound, which then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[3] By inhibiting LOX activity, this compound effectively blocks the initial and critical step of collagen cross-linking. This disruption of the fibrotic process is hypothesized to shift the balance from collagen deposition towards a more normalized ECM remodeling, potentially "un-scarring the scar".[2]
Figure 1: this compound inhibits LOX, preventing collagen cross-linking and fibrosis.
Preclinical Evidence
The anti-fibrotic potential of this compound has been demonstrated in several preclinical models of dermal fibrosis.
Murine Bleomycin-Induced Scleroderma Model
Topical application of 1.5% this compound cream in a bleomycin-induced scleroderma mouse model resulted in a significant reduction in dermal thickness and an improvement in composite skin scores.[5] Furthermore, this compound treatment led to a significant decrease in LOX activity, hydroxyproline content (a surrogate for collagen), and both immature and mature collagen cross-links.[5]
| Parameter | Vehicle | 1.5% this compound | p-value |
| LOX Activity | - | Significantly Inhibited | p = 0.001 |
| Hydroxyproline | - | Significantly Reduced | p = 0.048 |
| Immature DHLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |
| Immature HLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |
| Dermal Thickness | - | Significantly Reduced | p = 0.0013 |
| Composite Skin Score | - | Significantly Reduced | p = 0.0114 |
| Table 1: Effects of this compound in a Murine Bleomycin-Induced Scleroderma Model.[5] |
Murine Full-Thickness Excision Injury Model
In a murine model of full-thickness skin injury, daily topical application of this compound for 28 days dose-dependently reduced collagen cross-linking.[2][5] Treatment with 1.5% this compound resulted in a significant reduction in hydroxyproline content and both immature and mature collagen cross-links.[5]
| Parameter | Control | 0.5% this compound | 1.5% this compound | p-value (vs Control) |
| Hydroxyproline | - | - | Significantly Reduced | p = 0.0073 |
| Immature HLNL Crosslinks | - | p = 0.0284 | p = 0.0016 | Significantly Reduced |
| Mature PYD Crosslinks | - | p = 0.0081 | p = 0.0006 | Significantly Reduced |
| Mature DPD Crosslinks | - | - | Significantly Reduced | p = 0.0168 |
| Table 2: Effects of this compound on a Murine Full-Thickness Excision Injury Model.[5] |
Porcine Models of Excisional and Burn Injury
The efficacy of this compound was further evaluated in porcine models, which more closely resemble human skin. In both excisional and burn injury models, topical this compound treatment for 10 weeks resulted in a significant improvement in scar appearance as assessed by plastic surgeons, without compromising tissue strength.[1][6] A significant inhibition of LOX activity was also observed in the treated scar tissue.[6]
| Parameter | Control | 3% this compound | p-value |
| LOX Activity (Excisional) | - | Significantly Inhibited (p=0.0292) | p = 0.0292 |
| Scar Appearance Score (Excisional) | - | Significantly Improved (p=0.0028) | p = 0.0028 |
| Scar Appearance Score (Burn) | - | Significantly Improved (p=0.008) | p = 0.008 |
| Table 3: Effects of this compound in Porcine Injury Models.[6] |
Clinical Development: Phase 1c Study in Established Scars
A Phase 1c, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and efficacy of this compound in 42 adult patients with established scars (older than one year).[7] Patients applied either this compound or a placebo cream three times a week for three months.[7]
The study met its primary safety and tolerability endpoints, with this compound being well-tolerated.[7] Importantly, the study also demonstrated significant target engagement and downstream effects on scar composition.[7]
| Parameter | Placebo | This compound | p-value |
| LOX Activity Reduction | - | 66% | p < 0.001 |
| Hydroxyproline Reduction | - | 30% | - |
| Table 4: Key Biomarker Changes in Phase 1c Study of this compound in Established Scars.[7] |
While no significant overall improvements in scar appearance were observed at the 3-month time point, the significant changes in the molecular composition of the scar tissue provide strong evidence for the biological activity of this compound.[7] These findings suggest that a longer treatment duration may be necessary to effect visible changes in established scars.[7]
Experimental Protocols
Murine Bleomycin-Induced Scleroderma Model
-
Animals: BALB/c mice.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL) into a defined area of the back for 28 days.
-
Treatment: Daily topical application of 1.5% this compound cream or vehicle to the bleomycin-treated area.
-
Analysis: At day 28, skin biopsies were collected for analysis of LOX activity, hydroxyproline content, collagen cross-links (by HPLC), and histology (dermal thickness and composite skin score).[5]
Murine Full-Thickness Excision Injury Model
-
Animals: C57BL/6 mice.
-
Injury: A full-thickness excisional wound of approximately 1.1 cm² was created on the dorsal skin.[5]
-
Treatment: Daily topical application of 0%, 0.5%, or 1.5% this compound cream for 28 days, starting from day 2 post-injury.[5]
-
Analysis: At day 28, scar tissue was harvested for analysis of hydroxyproline content and collagen cross-links (by HPLC).[5]
Figure 2: Workflow for the murine full-thickness excision injury model.
Phase 1c Clinical Trial in Established Scars
-
Study Design: Double-blind, placebo-controlled, randomized trial.[7]
-
Participants: 42 adult patients with scars older than one year and at least 10 cm² in size.[7]
-
Treatment: Topical application of this compound or placebo cream three times a week for 3 months to a 10 cm² area of the scar.[3][7]
-
Assessments:
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | Bioshares [bioshares.com.au]
- 3. medrxiv.org [medrxiv.org]
- 4. umbrellalabs.is [umbrellalabs.is]
- 5. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
PXS-6302: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrotic Conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PXS-6302 is a novel, irreversible, topically administered pan-lysyl oxidase (LOX) inhibitor demonstrating significant promise in the treatment of fibrotic conditions, particularly skin scarring.[1][2] The lysyl oxidase family of enzymes (LOX, LOXL1-4) plays a pivotal role in the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin, which contributes to the stiffness and stability of fibrotic tissue.[3][4] this compound effectively inhibits all members of the LOX family, thereby reducing collagen deposition and cross-linking.[1][5][6] Preclinical and clinical studies have shown that topical application of this compound is well-tolerated and leads to a reduction in key biomarkers of fibrosis, suggesting its potential as a therapeutic agent to ameliorate scar formation and other fibrotic diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.
Introduction to this compound and the Role of Lysyl Oxidases in Fibrosis
Fibrosis is characterized by the excessive deposition and cross-linking of extracellular matrix components, leading to tissue stiffening and organ dysfunction. The lysyl oxidase (LOX) family of copper-dependent amine oxidases are key enzymes in this process.[3][4] They initiate the covalent cross-linking of collagen and elastin by catalyzing the oxidative deamination of lysine residues, which is a critical step in the formation of a stable and mature extracellular matrix.[3] In pathological conditions such as skin scarring, the expression and activity of LOX enzymes are often upregulated, leading to the excessive accumulation and cross-linking of collagen that defines fibrotic tissue.[7]
This compound is a small molecule designed as a potent and irreversible inhibitor of all five LOX family enzymes (pan-LOX inhibitor).[1][5][6] Its mechanism of action involves binding to the active site of the LOX enzymes, thereby preventing the cross-linking of collagen and elastin.[8] By inhibiting this crucial step in fibrosis, this compound has the potential to reduce tissue stiffness, remodel the fibrotic ECM, and improve the clinical manifestations of scarring and other fibrotic diseases.[2][9]
Quantitative Data
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Enzymes
| Enzyme Target | IC50 (μM) |
| Bovine LOX | 3.7[1][5][6] |
| rhLOXL1 | 3.4[1][5][6] |
| rhLOXL2 | 0.4[1][5][6] |
| rhLOXL3 | 1.5[1][5][6] |
| rhLOXL4 | 0.3[1][5][6] |
IC50: Half-maximal inhibitory concentration; rh: recombinant human
Table 2: Efficacy of Topical this compound in a Murine Model of Bleomycin-Induced Skin Fibrosis
| Parameter | Vehicle Control | 1.5% this compound | p-value |
| LOX Activity | - | Significantly Inhibited | 0.001[10] |
| Hydroxyproline (Collagen Marker) | - | Reduced | 0.048[10] |
| Immature DHLNL Crosslinks | - | Reduced | < 0.0001[10] |
| Immature HLNL Crosslinks | - | Reduced | < 0.0001[10] |
| Dermal Thickness | - | Reduced | 0.0139 (vs. vehicle), 0.0013 (vs. naïve)[10] |
| Composite Skin Score | - | Reduced | 0.0114[10] |
| Collagen I Positive Staining | - | Reduced | 0.0006[10] |
| LOX Positive Staining | - | Reduced | < 0.0001[10] |
Data from a 28-day study with daily topical application.[5]
Table 3: Results from Phase 1c Clinical Trial (SOLARIA2) of this compound in Patients with Established Scars
| Parameter | Placebo | 2% this compound | % Change vs. Placebo | p-value |
| Primary Endpoint | ||||
| Safety and Tolerability | Well-tolerated | Well-tolerated | - | - |
| Secondary Endpoints | ||||
| LOX Activity Inhibition | - | 66% reduction from baseline[11] | - | <0.001[10] |
| Hydroxyproline (Collagen Marker) | Increase of 21.8% from baseline[9] | Reduction of 16.3% from baseline[9] | -38.1%[9][12] | <0.001[9][12] |
| Total Protein | Increase of 14.6% from baseline[9] | Reduction of 10.4% from baseline[9] | -25.0%[12] | <0.001[12] |
Data from a 3-month, double-blind, placebo-controlled study in 42 adult patients with mature scars (>1 year old).[11][13] this compound or placebo cream was applied three times a week.[11]
Signaling Pathways and Experimental Workflows
Lysyl Oxidase Signaling in Dermal Fibrosis and Inhibition by this compound
The following diagram illustrates the central role of lysyl oxidase enzymes in the fibrotic process and the mechanism by which this compound intervenes.
Caption: LOX signaling in fibrosis and this compound inhibition.
Experimental Workflow: Preclinical Murine Model of Bleomycin-Induced Skin Fibrosis
This diagram outlines the key steps in the preclinical evaluation of this compound using a bleomycin-induced skin fibrosis model in mice.
Caption: Preclinical murine model workflow.
Experimental Workflow: Phase 1c Clinical Trial (SOLARIA2)
The following diagram details the workflow of the SOLARIA2 clinical trial investigating the safety and efficacy of this compound in patients with established scars.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound hydrochloride | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 7. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. data-api.marketindex.com.au [data-api.marketindex.com.au]
Irreversible lysyl oxidase inhibition by PXS-6302
An In-Depth Technical Guide on the Irreversible Lysyl Oxidase Inhibition by PXS-6302
Introduction
Scarring from skin injury represents a significant clinical and psychological burden. The formation and maturation of scar tissue are complex processes heavily reliant on the cross-linking of extracellular matrix (ECM) proteins, primarily collagen. The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases that play a pivotal role in this process.[1][2][3] By catalyzing the covalent cross-linking of collagen and elastin, LOX enzymes are critical for the stabilization of the ECM, which drives scar stiffness and appearance.[4][5]
This compound is a novel, first-in-class, irreversible pan-lysyl oxidase inhibitor developed for topical administration.[6][7] It is designed to readily penetrate the skin to abolish LOX activity locally, thereby reducing collagen deposition and cross-linking.[4][8] This mechanism offers a promising therapeutic strategy to ameliorate scar formation and potentially remodel existing scar tissue.[4][9] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, experimental validation, and clinical evaluation.
Core Mechanism of Irreversible Inhibition
This compound functions as a mechanism-based inhibitor. Upon enzymatic processing by a lysyl oxidase enzyme, the allylamine portion of the this compound molecule binds rapidly and irreversibly to the catalytic site.[10][11] This covalent bond effectively blocks the enzyme's activity. The inhibition is irreversible, meaning that enzymatic function can only be restored through the synthesis of new enzyme molecules.[9][10]
Quantitative Data: In Vitro Inhibitory Activity
This compound has been characterized as a potent, irreversible pan-LOX inhibitor, demonstrating activity against multiple isoforms of the lysyl oxidase family.[7][12] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 (μM) |
| Bovine LOX | 3.7[7][8][12][13][14][15][16] |
| Recombinant Human LOXL1 | 3.4[7][8][12][13][14][15][16] |
| Recombinant Human LOXL2 | 0.4[7][8][12][13][14][15][16] |
| Recombinant Human LOXL3 | 1.5[7][8][12][13][14][15][16] |
| Recombinant Human LOXL4 | 0.3[7][8][12][13][14][15][16] |
The Role of LOX in Fibrosis and Its Inhibition
In fibrotic conditions such as skin scarring, there is an upregulation of LOX enzymes, which leads to excessive collagen cross-linking and deposition.[6][8] This process increases the stiffness and alters the architecture of the tissue, contributing to the pathophysiology of scars.[10][17] this compound intervenes by directly inhibiting LOX activity. This reduction in cross-linking results in a more soluble and easily degradable ECM, allowing for tissue remodeling that can lead to a reduction in collagen content and an improvement in scar appearance.[4][18]
Preclinical and Clinical Evaluation
The efficacy and safety of this compound have been evaluated in a series of preclinical animal models and human clinical trials.
Preclinical In Vivo Studies
Topical application of this compound has been shown to be effective in murine and porcine models of skin injury and fibrosis.[4][7]
-
Murine Models : In a mouse model of excision injury, topical application of a 1.5% this compound cream once daily for 28 days reduced collagen deposition and the presence of cross-linked proteins in the fibrotic tissue.[10][12][14]
-
Porcine Models : In porcine models of both excisional and burn injuries, daily topical application of this compound (0.5%, 1.5%, or 3% cream) for up to 12 weeks significantly improved the appearance of scars without compromising tissue strength.[11][12][16]
Phase 1 Clinical Trials
Phase 1 trials have been conducted to assess the safety, tolerability, and pharmacodynamics of topical this compound in human subjects with mature scars.[6][19][20]
Key Findings from a Phase 1c Study: [6][9][20][21]
-
Safety and Tolerability : The primary endpoint was met, with this compound being well-tolerated.[6][22] No serious adverse events were reported; treatment-related adverse events were limited to localized skin reactions such as redness and itching, which resolved upon discontinuation.[6][20][22]
-
Pharmacodynamics : Treatment led to significant target engagement and molecular changes within the scar tissue.
-
Clinical Trial Design : The workflow for a representative Phase 1c trial highlights the rigorous, evidence-based approach to evaluating this compound.
Quantitative Clinical Outcomes:
| Parameter | Result | Comparison Group |
| LOX Activity Reduction | 66% mean reduction[6][9][10][20][21] | Baseline and Placebo |
| Hydroxyproline (Collagen Marker) | Significant reduction[9][10][20][23] | Placebo |
| Total Protein Concentration | Significant reduction[9][20][23] | Placebo |
| Vascularity (OCT Imaging) | Significantly increased vessel density[9][10][20] | Baseline |
| ECM Attenuation (OCT Imaging) | Significantly increased (becoming more like normal skin)[9][11][20] | Baseline |
| Plasma Concentration of this compound | Very low / negligible[9] | N/A |
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay
The inhibitory activity of this compound is quantified using a sensitive, fluorescence-based assay.[18][24][25] This method is suitable for high-throughput screening.
-
Principle : The assay measures hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidative deamination of a substrate. The H₂O₂ is detected using a coupled reaction where horseradish peroxidase (HRP) catalyzes the conversion of a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to LOX activity.[3][25]
-
Procedure :
-
A working solution is prepared containing a LOX substrate, HRP, and the fluorogenic probe (e.g., Amplex Red) in an appropriate assay buffer.[24][25]
-
The test compound (this compound) or control is pre-incubated with the LOX enzyme for a specified time to allow for inhibition.
-
The enzymatic reaction is initiated by adding the working solution to the enzyme/inhibitor mixture.[24]
-
The reaction is incubated at 37°C, protected from light.[24][25]
-
Fluorescence intensity is measured over time using a fluorescence plate reader at Ex/Em = ~540/590 nm.[24][25]
-
The rate of reaction (slope of fluorescence increase) is calculated to determine LOX activity, and the IC50 value is derived from a dose-response curve.
-
In Vivo Porcine Scar Model Protocol
This large animal model is highly relevant for assessing topical treatments for skin scarring.
-
Model : Female juvenile pigs (18-20 kg) are used.[16] Standardized excisional or burn injuries are created on the dorsum.
-
Treatment :
-
Following injury, wounds are allowed to heal for a set period (e.g., 1-3 weeks).[16]
-
This compound, formulated as an oil-in-water cream at various concentrations (e.g., 0.5%, 1.5%, 3%), or a placebo cream is applied topically to the scar area (e.g., 400 mg of cream to a 16 cm² area).[16]
-
The cream is applied once daily for a duration of up to 12 weeks.[16]
-
-
Endpoints :
-
Scar Appearance : Scars are independently and blindly scored by plastic surgeons on a scale of 1-10 (poor to good).[11]
-
Biomechanical Strength : Tensile strength and Young's modulus of excised scar tissue are measured to ensure treatment does not weaken the tissue.[11]
-
Biochemical Analysis : LOX activity and collagen content in tissue biopsies are quantified.[11]
-
Conclusion
This compound is a potent, irreversible pan-lysyl oxidase inhibitor with a mechanism of action directly relevant to the underlying pathology of fibrotic skin conditions. Its ability to be delivered topically, penetrate the skin, and significantly reduce LOX activity and collagen deposition in situ has been demonstrated in both preclinical models and human clinical trials.[4][16][20] The favorable safety profile and the significant molecular and structural improvements observed in mature human scars position this compound as a promising therapeutic agent for the amelioration of scarring, with potential applications in other fibrotic diseases.[4][9] Further Phase 2 studies are warranted to establish its efficacy in improving the clinical appearance of scars.[9][26]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 7. This compound | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 8. umbrellalabs.is [umbrellalabs.is]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound hydrochloride | Lipoxygenase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound hydrochloride - Immunomart [immunomart.com]
- 16. mybiosource.com [mybiosource.com]
- 17. mdpi.com [mdpi.com]
- 18. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneonline.com [geneonline.com]
- 20. medrxiv.org [medrxiv.org]
- 21. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 22. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. zmescience.com [zmescience.com]
PXS-6302 and Its Role in Modulating Collagen Deposition and Cross-Linking: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PXS-6302, a topical pan-lysyl oxidase (LOX) inhibitor, and its significant role in the modulation of collagen deposition and cross-linking. This compound has demonstrated considerable potential in preclinical and clinical settings for the treatment of conditions characterized by excessive collagen accumulation, such as hypertrophic scars and fibrotic disorders. This document details the mechanism of action of this compound, summarizes key quantitative data from murine, porcine, and human studies, and provides comprehensive experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the scientific principles and practical applications of this novel therapeutic agent.
Introduction to this compound and Collagen Homeostasis
Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural integrity and tensile strength to tissues. The process of collagen homeostasis involves a delicate balance between synthesis, deposition, and degradation. In pathological conditions such as fibrosis and excessive scarring, this balance is disrupted, leading to the overproduction and accumulation of collagen. A critical step in the maturation and stabilization of collagen fibrils is the enzymatic cross-linking of lysine and hydroxylysine residues, a reaction catalyzed by the lysyl oxidase (LOX) family of copper-dependent enzymes.
The LOX family consists of five isoforms (LOX and LOXL1-4) that play a pivotal role in the formation of covalent cross-links between collagen and elastin molecules.[1] This cross-linking process is essential for the mechanical stability of the ECM.[2] However, excessive LOX activity contributes to the pathological stiffness and reduced turnover of fibrotic tissue.
This compound is a potent, irreversible, topically administered small molecule inhibitor of all LOX family members (pan-LOX inhibitor).[3][4] Its mechanism of action involves the allylamine portion of the molecule binding irreversibly to the catalytic site of LOX enzymes, thereby preventing the oxidative deamination of lysine residues on collagen and elastin.[3][4] This inhibition of LOX activity leads to a reduction in collagen cross-linking and deposition, promoting ECM remodeling and a shift towards a more normal tissue architecture.[3][5]
Mechanism of Action: Inhibition of Lysyl Oxidase-Mediated Collagen Cross-Linking
The primary mechanism by which this compound exerts its effects is through the irreversible inhibition of the lysyl oxidase family of enzymes. The following diagram illustrates the collagen cross-linking pathway and the point of intervention by this compound.
As depicted, this compound directly inhibits the enzymatic activity of lysyl oxidase, preventing the conversion of lysine and hydroxylysine residues on collagen fibrils into reactive aldehydes. This disruption of the initial step in the cross-linking cascade leads to the formation of a more soluble and less stable collagen matrix, which is more amenable to degradation and remodeling.[5]
Quantitative Data on the Effects of this compound
The efficacy of this compound in reducing collagen deposition and cross-linking has been quantified in several preclinical and clinical studies. The following tables summarize the key findings.
Table 1: Effects of this compound in a Murine Excisional Injury Model
| Parameter | Treatment Group | Result | p-value |
| Hydroxyproline Content | 1.5% this compound vs. Control | Significantly reduced | p = 0.0073 |
| Immature Cross-links (HLNL) | 0.5% this compound vs. Control | Significantly reduced | p = 0.0284 |
| 1.5% this compound vs. Control | Significantly reduced | p = 0.0016 | |
| Mature Cross-links (PYD) | 0.5% this compound vs. Control | Significantly reduced | p = 0.0081 |
| 1.5% this compound vs. Control | Significantly reduced | p = 0.0006 | |
| Mature Cross-links (DPD) | 1.5% this compound vs. Control | Reduced | p = 0.0168 |
Data extracted from a study on topical treatment with this compound in a murine model of excision injury.[3] HLNL: hydroxylysinonorleucine; PYD: pyridinoline; DPD: deoxypyridinoline.
Table 2: Effects of this compound in a Porcine Excisional and Burn Injury Model
| Parameter | Treatment Group | Result | p-value |
| LOX Activity | 3% this compound vs. Control (Excisional) | Significantly inhibited | p = 0.0292 |
| Scar Appearance Score | 3% this compound vs. Control (Excisional) | Significantly improved | p = 0.0028 |
| 3% this compound vs. 0.5% this compound (Excisional) | Significantly improved | p = 0.0334 | |
| Scar Appearance Score | This compound vs. Placebo (Burn) | Significantly improved | p = 0.008 |
Data from a study evaluating topical this compound in porcine injury models.[5][6]
Table 3: Effects of this compound in a Phase 1 Clinical Trial on Mature Human Scars
| Parameter | Treatment Group | Result | p-value |
| Lysyl Oxidase Activity | This compound vs. Placebo | 66% inhibition | - |
| Hydroxyproline/Biopsy Weight | This compound vs. Placebo (at Day 90) | -38.1% ± 10.8% reduction | p < 0.001 |
| Total Protein/Biopsy Weight | This compound vs. Placebo (at Day 90) | -25.0% ± 6.91% reduction | p < 0.001 |
Data from a randomized, double-blind, placebo-controlled Phase 1 trial of topical this compound in mature scars.[7][8]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Murine Excisional Wound Healing Model
This model is utilized to assess the efficacy of topical treatments on wound healing and scar formation in mice.
Protocol:
-
Animal Model: C57BL/6 or similar mouse strains are commonly used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Anesthesia: Mice are anesthetized using isoflurane (2-3% for induction, 1-2% for maintenance) delivered in oxygen.
-
Wound Creation: The dorsal skin is shaved and sterilized. A full-thickness excisional wound is created using a 6-8 mm biopsy punch. The wound extends through the panniculus carnosus. To prevent wound contraction, a silicone splint may be sutured around the wound.
-
Treatment: A defined volume of this compound cream (e.g., 0.5%, 1.5%) or a vehicle control is applied topically to the wound bed daily or as per the study design.
-
Wound Analysis: Wound closure is monitored at regular intervals using digital photography and image analysis software (e.g., ImageJ) to calculate the wound area.
-
Tissue Harvesting: At the end of the study period (e.g., 14 or 28 days), animals are euthanized, and the entire scar tissue, including a margin of surrounding unwounded skin, is excised.
-
Sample Processing: The harvested tissue is divided for various analyses. A portion is fixed in formalin for histological processing (H&E and Masson's trichrome staining), while the remainder is snap-frozen in liquid nitrogen and stored at -80°C for biochemical analyses.
Porcine Burn and Excisional Wound Model
Due to the anatomical and physiological similarities between porcine and human skin, this model is highly relevant for preclinical testing of dermatological therapies.
Protocol:
-
Animal Model: Juvenile female domestic pigs (e.g., Landrace) are used.
-
Anesthesia: Anesthesia is induced and maintained with a combination of injectable and inhalational anesthetics under veterinary supervision.
-
Wound Creation:
-
Excisional Wounds: Multiple full-thickness excisional wounds (e.g., 2.5 x 2.5 cm) are created on the dorsum down to the level of the fascia.
-
Burn Wounds: Standardized deep partial-thickness or full-thickness burn wounds are created using a heated brass block or another controlled heat source.
-
-
Treatment: Wounds are treated topically with this compound cream (e.g., 3%) or a placebo control according to the study protocol (e.g., daily application).
-
Wound Assessment: Wounds are assessed regularly for re-epithelialization, contraction, and overall appearance. Standardized scar assessment scales are often used.
-
Tissue Biopsies: Punch biopsies are collected at various time points for histological and biochemical analysis.
-
Mechanical Testing: At the study endpoint, the tensile strength of the healed wounds can be measured using a tensiometer.
Hydroxyproline Assay
This colorimetric assay is a standard method for quantifying collagen content in tissue samples.
Protocol:
-
Sample Preparation: A known weight of frozen skin tissue is lyophilized and weighed to determine the dry weight.
-
Hydrolysis: The dried tissue is hydrolyzed in 6 M HCl at 110°C for 18-24 hours in a sealed tube.
-
Neutralization: The hydrolysate is neutralized with NaOH.
-
Oxidation: An aliquot of the neutralized hydrolysate is incubated with Chloramine-T solution to oxidize hydroxyproline.
-
Color Development: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added, and the mixture is incubated at 60-65°C to develop a colored product.
-
Measurement: The absorbance of the solution is measured at approximately 560 nm using a spectrophotometer.
-
Quantification: The hydroxyproline concentration is determined by comparison to a standard curve generated with known concentrations of pure hydroxyproline. Collagen content is then estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.
HPLC Analysis of Collagen Cross-links
High-performance liquid chromatography (HPLC) is used to separate and quantify the different types of collagen cross-links.
Protocol:
-
Sample Preparation: Tissue samples are reduced with sodium borohydride to stabilize the reducible cross-links.
-
Hydrolysis: The reduced samples are acid-hydrolyzed (e.g., 6 M HCl at 110°C for 24 hours).
-
Chromatography: The hydrolysate is analyzed by reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile) is used for elution.
-
Detection: Cross-links are detected by their native fluorescence (e.g., excitation at 330 nm, emission at 390 nm for pyridinoline and deoxypyridinoline).
-
-
Quantification: The amount of each cross-link is quantified by comparing the peak area to that of external standards. Results are typically expressed as moles of cross-link per mole of collagen.
Signaling and Logical Relationships
The following diagram illustrates the logical flow of the scientific investigation into the effects of this compound.
Conclusion
This compound represents a promising therapeutic approach for the management of fibrotic conditions and excessive scarring by directly targeting a key enzymatic driver of ECM stiffening and accumulation. The preclinical and clinical data to date strongly support its mechanism of action in reducing collagen deposition and cross-linking. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further investigate the potential of this compound and other LOX inhibitors. The continued development of such targeted therapies holds the potential to significantly improve clinical outcomes for patients with a range of fibroproliferative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular Matrix Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A porcine model of full-thickness burn, excision and skin autografting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Porcine wound models for skin substitution and burn treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A porcine model of full-thickness burn, excision and skin autografting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Pre-clinical Efficacy of PXS-6302: A Pan-Lysyl Oxidase Inhibitor for the Mitigation of Skin Scarring
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Excessive dermal scarring, subsequent to cutaneous injury or surgery, presents a significant clinical and psychological burden for which effective therapeutic interventions remain elusive. Pathological scarring, including hypertrophic and keloid scars, is characterized by the excessive deposition and aberrant cross-linking of extracellular matrix (ECM) components, primarily collagen. Lysyl oxidase (LOX) and LOX-like (LOXL) enzymes are key mediators of this process, catalyzing the covalent cross-linking of collagen and elastin fibers, which leads to increased tissue stiffness and the characteristic fibrotic nature of scars.[1][2][3][4][5][6] PXS-6302, a novel, topically administered, irreversible pan-lysyl oxidase inhibitor, has emerged as a promising therapeutic agent to ameliorate skin scarring.[1][7] This technical guide provides an in-depth overview of the pre-clinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Introduction: The Role of Lysyl Oxidases in Scar Formation
The formation of a scar is a natural consequence of the wound healing process. However, disruptions in the fine balance of ECM synthesis and degradation can lead to the development of pathological scars. Lysyl oxidases are a family of copper-dependent enzymes that play a pivotal role in the final stages of collagen and elastin maturation.[3] By oxidizing lysine and hydroxylysine residues in procollagen and tropoelastin, LOX enzymes initiate the formation of covalent cross-links that stabilize these fibers.[3] In fibrotic conditions such as excessive scarring, the expression and activity of LOX enzymes are often upregulated, leading to a dense and disorganized collagen network that is resistant to remodeling.[8] This increased cross-linking contributes to the stiffness, reduced pliability, and altered appearance of scar tissue.[2] this compound is a first-in-class topical inhibitor of LOX enzymes designed to modulate the scarring process by preventing excessive collagen cross-linking.[9][10]
Mechanism of Action of this compound
This compound is a small molecule, irreversible inhibitor of all lysyl oxidase family members.[2] Its mechanism of action involves the allylamine portion of the molecule binding covalently and irreversibly to the catalytic site of the LOX enzymes.[2] This effectively blocks their enzymatic activity, which can only be restored through the synthesis of new enzyme molecules.[2] By inhibiting LOX and LOXL enzymes, this compound prevents the excessive cross-linking of collagen fibers, a critical step in the formation and maintenance of scar tissue.[2][9] This leads to a reduction in collagen stability and promotes the remodeling of the ECM, shifting the balance towards a more normal skin architecture.[2][3]
Quantitative Pre-clinical Data
The pre-clinical evaluation of this compound has generated significant quantitative data supporting its efficacy in modulating scar formation. These findings are summarized in the tables below.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 (μM) | Source |
| Bovine LOX | 3.7 | [7] |
| Recombinant Human LOXL1 | 3.4 | [7] |
| Recombinant Human LOXL2 | 0.4 | [7] |
| Recombinant Human LOXL3 | 1.5 | [7] |
| Recombinant Human LOXL4 | 0.3 | [7] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Key Findings | Source |
| Murine Excision Injury | 0.5% and 1.5% this compound cream daily for 28 days | Dose-dependent reduction in hydroxyproline (collagen) content.[11] Significant reduction in immature (HLNL) and mature (PYD, DPD) collagen cross-links.[5][11] | [5][11] |
| Porcine Excision Injury | 0.5% and 3% this compound cream daily for 10-12 weeks | Significant inhibition of LOX activity in scar tissue.[11][12] Dose-dependent improvement in scar appearance as scored by blinded plastic surgeons.[3][11] No reduction in tissue strength.[1][7] | [1][3][7][11][12] |
| Porcine Burn Injury | This compound cream | Improved scar appearance and pliability.[3] Similar tissue strength compared to control.[3] | [3] |
| Murine Bleomycin-Induced Skin Fibrosis | This compound cream | Reduced skin fibrosis. | [8] |
Table 3: Human Phase 1c Study in Established Scars
| Parameter | Treatment Group (this compound) | Placebo Group | Source |
| LOX Activity Inhibition | Mean 66% reduction from baseline | No significant change | [2][9][10] |
| Collagen Content (Hydroxyproline) | 30% reduction vs placebo | - | [10] |
| Total Protein Concentration | Significant reduction compared to placebo | Significant increase from baseline | [2] |
| Vascularity (OCT) | Significant increase in vessel density at 3 months | - | [2][5] |
| ECM Composition (OCT Attenuation) | Significant increase, suggesting normalization of ECM | - | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the pre-clinical assessment of this compound.
In Vitro Lysyl Oxidase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various LOX family enzymes.
-
Methodology:
-
Recombinant human LOX and LOXL enzymes or bovine aortic LOX were used.
-
Enzyme activity was measured using a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., 1,5-diaminopentane).
-
This compound was serially diluted and pre-incubated with the enzymes for a defined period.
-
The reaction was initiated by the addition of the substrate.
-
Fluorescence was measured over time using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Murine Full-Thickness Excisional Wound Model
-
Objective: To evaluate the effect of topical this compound on collagen deposition and cross-linking in a murine model of scarring.
-
Methodology:
-
Animal Model: Female mice (strain not specified in snippets).
-
Wound Creation: A full-thickness excisional wound of approximately 1.1 cm² was created on the dorsal skin under anesthesia.[11]
-
Treatment: Commencing on day 2 post-injury, mice received daily topical application of a placebo cream or this compound cream (0.5% or 1.5% in an oil-in-water base) for 28 days.[7][11]
-
Tissue Harvesting: At the end of the treatment period, animals were euthanized, and the scar tissue was harvested for analysis.
-
Analysis:
-
Hydroxyproline Assay: To quantify total collagen content.
-
Collagen Cross-link Analysis: To measure the levels of immature (dihydroxylysinonorleucine - DHLNL, hydroxylysinonorleucine - HLNL) and mature (pyridinoline - PYD, deoxypyridinoline - DPD) cross-links using high-performance liquid chromatography (HPLC).[5][11]
-
-
Porcine Excisional and Burn Injury Models
-
Objective: To assess the efficacy of this compound in a skin model that more closely resembles human physiology.
-
Methodology:
-
Injury Creation:
-
Excisional Wounds: Multiple full-thickness excisions (10 cm²) were created on the backs of the pigs.[11]
-
Burn Wounds: Standardized burn injuries were created.
-
-
Treatment: Daily topical application of this compound cream (0.5%, 1.5%, or 3%) or placebo for up to 12 weeks.[7]
-
Assessment:
-
Scar Appearance: Scars were independently and blindly scored by plastic surgeons on a scale of 1-10 (poor to good).[11][12]
-
LOX Activity: Measured in scar tissue biopsies 24 hours after the final dose.[11][12]
-
Biomechanical Testing: Tensile strength and Young's modulus of the scar tissue were measured to assess tissue strength and pliability.[12]
-
Conclusion and Future Directions
The pre-clinical data for this compound provide a strong rationale for its continued development as a topical treatment for skin scarring. The compound has demonstrated potent, irreversible inhibition of all lysyl oxidase family members, leading to a significant reduction in collagen deposition and cross-linking in relevant animal models.[1][7][11] These findings have been further substantiated in a Phase 1c clinical trial, which showed that this compound was well-tolerated and resulted in a marked reduction in LOX activity and collagen content in established human scars.[9][10][13] The observed changes in the extracellular matrix, as measured by optical coherence tomography, suggest that this compound can promote the remodeling of scar tissue towards a more normal skin architecture.[2][5]
Future research will likely focus on optimizing dosing regimens, evaluating the efficacy of this compound in preventing scar formation in acute wounds, and its potential application in other fibrotic skin conditions.[3][9] The promising results from the initial clinical studies have paved the way for larger Phase 2 trials to definitively establish the clinical benefit of this compound in improving the appearance and physical characteristics of scars.[6] The SATELLITE study, a Phase 1c clinical trial investigating this compound for the treatment of keloid scars, is currently underway.[14]
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. | Bioshares [bioshares.com.au]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. umbrellalabs.is [umbrellalabs.is]
- 9. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 10. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 11. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. syntaratx.com.au [syntaratx.com.au]
- 14. syntaratx.com.au [syntaratx.com.au]
Investigating PXS-6302 in Murine Models of Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, represents a significant pathological feature in a multitude of chronic diseases. A key enzyme family implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, leading to tissue stiffening and scar formation.[1][2] PXS-6302 is a novel, topically applied, irreversible small molecule inhibitor of all lysyl oxidase family members.[3][4] Its potential as an anti-fibrotic agent has been explored in several murine models, demonstrating promising results in reducing collagen deposition and improving tissue architecture. This technical guide provides an in-depth overview of the investigation of this compound in murine models of fibrosis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action: Inhibition of Lysyl Oxidase
This compound is designed for topical application and readily penetrates the skin.[5][6] It acts as an irreversible inhibitor of the lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes.[3] These enzymes are crucial for the final step in collagen maturation, where they catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin. This process forms reactive aldehydes that spontaneously condense to form covalent cross-links, stabilizing the ECM and contributing to the stiffness and insolubility of fibrotic tissue.[2] By irreversibly binding to the catalytic site of LOX enzymes, this compound effectively blocks this cross-linking process.[3][7] This inhibition is thought to shift the balance from a stable, cross-linked collagen matrix to a more soluble form, allowing for natural degradation and remodeling of the fibrotic tissue back towards a more normal skin architecture.[2]
Efficacy of this compound in Murine Models of Skin Fibrosis
The anti-fibrotic potential of this compound has been evaluated in two key murine models: bleomycin-induced skin fibrosis and a full-thickness excision injury model.
Bleomycin-Induced Skin Fibrosis
This model mimics the fibrotic conditions observed in diseases like scleroderma. Topical application of a 1.5% this compound cream has been shown to significantly reduce the hallmarks of fibrosis.
Table 1: Effects of Topical 1.5% this compound in Bleomycin-Induced Murine Skin Fibrosis
| Parameter | Outcome | Significance (p-value) |
| LOX Activity | Significantly Inhibited | p = 0.001[4][8] |
| Hydroxyproline Content | Reduced | p = 0.048[4][8] |
| Immature DHLNL Crosslinks | Reduced | p < 0.0001[4][8] |
| Immature HLNL Crosslinks | Reduced | p < 0.0001[4][8] |
| Dermal Thickness | Reduced | p = 0.0013 (vs. vehicle)[4][8] |
| Composite Skin Score | Reduced | p = 0.0114[4][8] |
| Collagen I Staining | Reduced | p = 0.0006[4][8] |
| LOX Positive Staining | Reduced | p < 0.0001[4][8] |
Murine Excisional Injury Model
This model assesses the effect of this compound on scar formation following a surgical wound. Daily topical application of this compound cream for 28 days demonstrated a dose-dependent reduction in collagen deposition and cross-linking.
Table 2: Effects of Topical this compound in a Murine Excisional Injury Model (28 Days)
| Parameter | 0.5% this compound | 1.5% this compound | Significance (p-value vs. Control) |
| Hydroxyproline | Trend towards reduction | Significantly Reduced | p = 0.0073[7][8] |
| Immature DHLNL Crosslinks | Trend towards reduction | Trend towards reduction | Not significant[7][8] |
| Immature HLNL Crosslinks | Significantly Reduced | Significantly Reduced | p = 0.0284, p = 0.0016[7][8] |
| Mature PYD Crosslinks | Significantly Reduced | Significantly Reduced | p = 0.0081, p = 0.0006[7][8] |
| Mature DPD Crosslinks | Trend towards reduction | Significantly Reduced | p = 0.0168[7][8] |
Experimental Protocols
Bleomycin-Induced Skin Fibrosis Model
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin into a defined area of the back for a specified period to induce fibrosis.
-
Treatment: A control group receives a vehicle cream, while the treatment group receives a topical cream containing this compound (e.g., 1.5% concentration). The creams are applied daily to the bleomycin-treated skin area. A naive group that does not receive bleomycin is also included.[4][8]
-
Duration: The treatment is carried out for a predefined period, for instance, 28 days.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and skin biopsies are collected from the treated area.
-
Endpoint Analysis:
-
Histology: Skin sections are stained (e.g., with Masson's trichrome) to assess dermal thickness and collagen deposition.
-
Biochemical Assays: Skin samples are analyzed for hydroxyproline content as a measure of total collagen.
-
Cross-link Analysis: High-performance liquid chromatography (HPLC) is used to quantify mature and immature collagen cross-links.
-
Enzyme Activity Assays: LOX activity in the skin is measured.
-
Immunohistochemistry: Staining for Collagen I and LOX is performed to visualize their expression and localization.[4][8]
-
Murine Excisional Injury Model
-
Wound Creation: A full-thickness excisional wound is created on the dorsum of the mice using a biopsy punch.
-
Treatment: Immediately following the injury, daily topical treatment with a vehicle cream or this compound cream (at varying concentrations, e.g., 0.5% and 1.5%) is initiated.[7][8]
-
Duration: The treatment continues for the duration of the healing phase, typically 28 days.[8]
-
Tissue Collection: At the end of the treatment period, the scar tissue is harvested.
-
Endpoint Analysis:
Conclusion
The preclinical data from murine models strongly support the potential of this compound as a topical anti-fibrotic agent. Its ability to effectively inhibit lysyl oxidase activity, thereby reducing collagen deposition and cross-linking, has been consistently demonstrated in both chemically induced fibrosis and excisional wound healing models.[1][8] These findings provide a solid foundation for the continued investigation of this compound in clinical settings for the treatment of skin scarring and potentially other fibrotic conditions. The detailed methodologies and quantitative outcomes presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of fibrosis.
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | Bioshares [bioshares.com.au]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. umbrellalabs.is [umbrellalabs.is]
- 7. researchgate.net [researchgate.net]
- 8. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PXS-6302 in Extracellular Matrix Remodeling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-6302 is a novel, topically applied, irreversible pan-lysyl oxidase (pan-LOX) inhibitor currently under investigation for its therapeutic potential in fibrotic skin conditions, such as scarring.[1] The lysyl oxidase family of enzymes plays a crucial role in the cross-linking of collagen and elastin, the primary structural components of the extracellular matrix (ECM).[1][2] In pathological states like hypertrophic scarring and keloids, dysregulation of LOX activity leads to excessive collagen deposition and cross-linking, resulting in tissue stiffness and disfigurement.[3][4] this compound is designed to penetrate the skin and inhibit LOX enzymes, thereby modulating the ECM by preventing the formation of stable collagen cross-links, leading to a remodeling of the scar tissue.[3][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, and details the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Inhibition of Lysyl Oxidase
This compound is a small molecule, irreversible inhibitor of the lysyl oxidase family of enzymes, including LOX and LOXL1-4.[6][7] These copper-dependent enzymes are critical for the covalent cross-linking of collagen and elastin fibers in the ECM.[1][2] The process begins with the enzymatic deamination of lysine and hydroxylysine residues on procollagen and tropoelastin molecules, forming reactive aldehydes. These aldehydes then spontaneously condense to form intra- and intermolecular cross-links, which are essential for the tensile strength and stability of the ECM.
In fibrotic conditions, the upregulation of LOX activity contributes to the excessive accumulation and cross-linking of collagen, leading to the formation of stiff, inflexible scar tissue.[4] this compound, when applied topically, penetrates the skin and binds to the active site of LOX enzymes, irreversibly inhibiting their function.[3][8] This inhibition prevents the initial step of collagen cross-linking, leading to the deposition of more soluble, less cross-linked collagen that is more amenable to remodeling by natural enzymatic processes.
References
- 1. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 2. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proactiveinvestors.com.au [proactiveinvestors.com.au]
- 5. medrxiv.org [medrxiv.org]
- 6. This compound hydrochloride | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 7. umbrellalabs.is [umbrellalabs.is]
- 8. researchgate.net [researchgate.net]
The Discovery and Characterization of PXS-6302: A Pan-Lysyl Oxidase Inhibitor for Fibrotic Scarring
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PXS-6302 is a novel, topically administered, irreversible pan-lysyl oxidase (LOX) inhibitor developed by Pharmaxis for the treatment of skin scarring.[1] By targeting the final enzymatic step in collagen cross-linking, this compound aims to remodel the extracellular matrix (ECM) of scar tissue, reducing its stiffness and improving its appearance.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical characterization, and clinical development of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.
Introduction: The Challenge of Skin Scarring and the Role of Lysyl Oxidase
Skin scarring following injury, burns, or surgery is a major clinical challenge, often leading to functional impairment, cosmetic disfigurement, and psychological distress.[2] The pathological basis of hypertrophic and keloid scars lies in the excessive deposition and aberrant organization of the extracellular matrix, primarily composed of collagen.[3] Lysyl oxidases are a family of copper-dependent enzymes (LOX and LOXL1-4) that play a pivotal role in the formation and stabilization of the ECM.[4] They catalyze the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin, initiating the formation of covalent cross-links that are essential for the tensile strength and stability of connective tissues.[4][5] In scar tissue, the expression and activity of LOX enzymes are significantly upregulated, leading to excessive collagen cross-linking, increased tissue stiffness, and the characteristic fibrotic nature of scars.[6]
This compound was developed as a first-in-class, irreversible inhibitor of all LOX family members (a pan-LOX inhibitor) to directly target this pathological process.[4] The rationale is that by inhibiting LOX activity, this compound can reduce collagen cross-linking, thereby promoting the remodeling of scar tissue to more closely resemble the architecture of normal skin.[7]
Mechanism of Action of this compound
This compound is a small molecule designed for topical delivery that acts as an irreversible inhibitor of the entire lysyl oxidase enzyme family.[8] Its mechanism involves the allylamine portion of the molecule binding rapidly and irreversibly to the catalytic site of the LOX enzymes.[5] This covalent modification effectively blocks the enzyme's ability to catalyze the cross-linking of collagen and elastin fibers.[5] The inhibition is irreversible, meaning that restoration of enzymatic activity requires the synthesis of new enzyme molecules.[9]
Signaling Pathway: Lysyl Oxidase-Mediated Collagen Cross-linking
The following diagram illustrates the role of lysyl oxidase in collagen cross-linking and the point of intervention for this compound.
Caption: Mechanism of this compound in inhibiting LOX-mediated collagen cross-linking.
Preclinical Characterization of this compound
The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its inhibitory activity, skin penetration, and efficacy in animal models of skin fibrosis and scarring.
In Vitro Enzyme Inhibition
The inhibitory potency of this compound against various lysyl oxidase enzymes was determined using an Amplex Red oxidation assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | IC50 (μM) |
| Bovine LOX | 3.7[8] |
| Recombinant Human LOXL1 | 3.4[8] |
| Recombinant Human LOXL2 | 0.4[8] |
| Recombinant Human LOXL3 | 1.5[8] |
| Recombinant Human LOXL4 | 0.3[8] |
| Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Enzymes |
Skin Penetration Studies
The ability of this compound to penetrate the skin is crucial for its topical application. This was assessed using in vitro and ex vivo models.
| Experimental Model | Key Findings |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Demonstrated high permeability.[10] |
| Ex vivo Human Skin | After application of a 3% cream, the concentration of this compound in the receptor chamber increased 10-fold between 2 and 6 hours, with a further 10-fold increase over the next 14 hours.[10] |
| Table 2: Skin Penetration Data for this compound |
In Vivo Efficacy in Animal Models
The efficacy of this compound in reducing fibrosis and improving scar appearance was evaluated in murine and porcine models.
| Animal Model | Treatment Regimen | Key Outcomes |
| Murine Model of Injury and Fibrosis | 1.5% this compound cream applied once daily for 28 days.[8] | Reduced collagen deposition and cross-linking.[1][8] |
| Porcine Excisional and Burn Injury Models | 0.5%, 1.5%, or 3% this compound cream applied once daily for 12 weeks.[8] | Significantly improved scar appearance without reducing tissue strength.[1][8] |
| Table 3: Summary of In Vivo Efficacy Studies of this compound |
Experimental Protocols
-
Recombinant human LOX enzymes or bovine aortic LOX are used as the enzyme source.
-
This compound is serially diluted to a range of concentrations.
-
The enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by adding a reaction mixture containing Amplex Red reagent, horseradish peroxidase, and a suitable amine substrate (e.g., putrescine).
-
The production of hydrogen peroxide, a byproduct of the LOX reaction, is coupled to the oxidation of Amplex Red to the fluorescent product resorufin.
-
Fluorescence is measured over time, and the rate of reaction is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[11]
-
Full-thickness human skin is mounted in a Franz diffusion cell, separating a donor and a receptor chamber.
-
A cream formulation of this compound is applied to the epidermal side (donor chamber).
-
The receptor chamber is filled with a physiological buffer.
-
At various time points, samples are taken from the receptor chamber.
-
The concentration of this compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[10]
Clinical Development of this compound
This compound has undergone a Phase 1c clinical trial (SOLARIA 2) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in adult patients with established skin scars.[4][12]
Phase 1c Clinical Trial Design
The study was a randomized, double-blind, placebo-controlled trial conducted at a single center.[9]
| Parameter | Description |
| Trial Registration | ACTRN12621001545853[9] |
| Participants | 42 adult patients with scars older than one year and at least 10 cm² in size.[3][13] |
| Intervention | Topical application of this compound (2% cream) or placebo.[2] |
| Dosing Regimen | Three times a week for three months.[12][13] |
| Primary Endpoint | Safety and tolerability.[13] |
| Secondary Endpoints | Pharmacokinetics, pharmacodynamics (LOX enzyme inhibition), and changes in scar composition (hydroxyproline and total protein).[3][13] |
| Exploratory Endpoints | Visual and physical assessment of scars (e.g., Patient and Observer Scar Assessment Scale - POSAS).[13] |
| Table 4: Overview of the this compound Phase 1c Clinical Trial |
Clinical Trial Results
The Phase 1c trial of this compound met its primary and key secondary endpoints.
| Outcome Measure | Result |
| Safety and Tolerability | This compound was well-tolerated with a good safety profile. No serious adverse events were reported. Some patients experienced localized redness and itching, which resolved upon cessation of treatment.[4][13] |
| LOX Enzyme Inhibition | A mean reduction of 66% in LOX activity in skin biopsies taken two days after the last dose compared to baseline and placebo (p<0.001).[12][13] |
| Collagen Content (Hydroxyproline) | A significant reduction in hydroxyproline concentration in the this compound treated group compared to placebo.[14] Specifically, a 30% reduction versus placebo was reported.[3] |
| Total Protein Concentration | Significantly reduced in the this compound treatment group compared to placebo.[14] |
| Pharmacokinetics | This compound was absorbed into the scar tissue with very low to negligible levels detected in the plasma, indicating minimal systemic exposure.[9] |
| Scar Appearance (POSAS) | No significant differences were observed between the active and placebo groups after three months of treatment.[3][13] |
| Optical Coherence Tomography (OCT) | Increased microvessel density and tissue attenuation, suggesting ECM remodeling towards a more normal skin architecture in the this compound treated group.[2][14] |
| Table 5: Key Results from the this compound Phase 1c Clinical Trial |
Experimental Workflows in the Clinical Trial
The following diagram outlines the general workflow for a patient participating in the this compound Phase 1c clinical trial.
References
- 1. anzctr.org.au [anzctr.org.au]
- 2. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 4. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysyl oxidase-mediated intermolecular crosslinks fine-tune collagen I molecular dynamics and regulate cell-matrix interactions through focal adhesions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. medrxiv.org [medrxiv.org]
- 10. umbrellalabs.is [umbrellalabs.is]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 13. Open Access: Phase 1 Trial of this compound for Mature Scars Published - Fiona Wood Foundation [fionawoodfoundation.org.au]
- 14. researchgate.net [researchgate.net]
PXS-6302 for the Treatment of Hypertrophic Scars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertrophic scars represent a significant clinical challenge, characterized by excessive collagen deposition and cross-linking, leading to functional and aesthetic impairment. PXS-6302, a first-in-class, topically applied pan-lysyl oxidase (LOX) inhibitor, offers a novel therapeutic approach by directly targeting the enzymatic drivers of scar formation and maintenance. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical findings from a Phase 1c trial. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the current state of this compound research for drug development professionals and scientists in the field of fibrosis and dermatology.
Introduction
Scars are a natural consequence of the wound healing process. However, aberrant healing can lead to the formation of hypertrophic or keloid scars, which are characterized by excessive deposition of extracellular matrix (ECM), particularly collagen. The appearance and physical properties of these scars can cause significant psychological distress and functional limitations.[1][2]
The lysyl oxidase (LOX) family of enzymes plays a crucial role in the final stage of collagen and elastin synthesis, catalyzing the cross-linking of these fibers.[3][4] This cross-linking is essential for the stability and tensile strength of the ECM. In fibrotic conditions such as hypertrophic scarring, the expression and activity of LOX enzymes are often upregulated, leading to a dense and disorganized collagen network that is the hallmark of scar tissue.[3]
This compound is a small molecule, irreversible inhibitor of all lysyl oxidase family members (a pan-LOX inhibitor) designed for topical administration.[1][5][6] By inhibiting LOX activity, this compound aims to reduce collagen cross-linking, thereby modulating the structure and properties of scar tissue.[3] This approach has the potential to not only prevent the formation of new scars but also to remodel and improve the appearance of established scars.[3]
Mechanism of Action
This compound is an allylamine-containing small molecule that acts as an irreversible, mechanism-based inhibitor of the LOX family of enzymes.[1][5] Upon enzymatic processing, the allylamine moiety of this compound binds covalently and irreversibly to the active site of the LOX enzyme, effectively inactivating it.[1][5] This prevents the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors, which is the initial step in the formation of covalent cross-links. The inhibition of LOX enzymes by this compound leads to a reduction in collagen cross-linking and deposition, which in turn is hypothesized to normalize collagen assembly and reduce the stiffness and fibrotic nature of scar tissue.[3][7]
Preclinical Studies
The efficacy of this compound has been evaluated in various preclinical models, including in vitro, murine, and porcine models of skin scarring and fibrosis.
In Vitro and Ex Vivo Studies
Initial studies demonstrated that this compound readily penetrates human skin.[3] An ex vivo experiment using a Franz diffusion cell showed a significant increase in the concentration of this compound in the receptor chamber over 24 hours after application of a 3% cream to the epidermal surface, indicating good skin penetration.[8]
Murine Models of Skin Fibrosis and Injury
In a bleomycin-induced skin fibrosis model in mice, topical application of this compound successfully reduced skin fibrosis.[8] In a full-thickness excision injury model in mice, daily application of this compound cream for 28 days post-injury resulted in a dose-dependent reduction in hydroxyproline concentration, a marker for collagen deposition.[9] Furthermore, both mature and immature collagen cross-links were dose-dependently diminished.[9]
Porcine Models of Excisional and Burn Injury
Porcine models are highly relevant for studying skin scarring due to the anatomical and physiological similarities to human skin. In a porcine model of excision injury, daily topical treatment with this compound for 10 weeks resulted in a dose-dependent improvement in scar appearance as assessed by blinded plastic surgeons.[3] A 3% this compound formulation showed a statistically significant improvement in scar scores compared to both vehicle control and a 0.5% formulation.[1] LOX activity in the scar tissue was significantly inhibited 24 hours after the final application.[1]
In a porcine burn model, treatment with this compound also led to a significant improvement in scar appearance compared to a placebo-treated control.[1] The treated scars also exhibited slightly better pliability and similar tissue strength to the control group.[3]
Preclinical Data Summary
| Model | Treatment | Key Findings | Reference |
| Murine Excision Injury | This compound cream (0.5% and 1.5%) daily for 28 days | Dose-dependent reduction in hydroxyproline (collagen). Dose-dependent reduction in mature and immature collagen cross-links. | [9] |
| Porcine Excision Injury | This compound cream (0.5% and 3%) daily for 10 weeks | Significant inhibition of LOX activity. Significant improvement in scar appearance scores (3% vs. control). | [1] |
| Porcine Burn Injury | This compound cream | Significant improvement in scar appearance. Slightly improved pliability with similar tissue strength. | [1][3] |
Clinical Development: Phase 1c Trial (SOLARIA2)
A Phase 1c, single-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and biomarker effects of this compound in adult patients with established scars.[10][11]
Study Design and Methodology
The study, known as SOLARIA2, enrolled 42 patients with scars older than one year and at least 10 cm² in size.[10][11] Participants were randomized to receive either this compound (formulated as a cream) or a placebo cream, applied three times a week for three months.[10][11] The primary endpoint was safety and tolerability. Secondary endpoints included the measurement of LOX activity and scar composition from skin biopsies.[10] A visual and physical assessment of the scars using the Patient and Observer Scar Assessment Scale (POSAS) was included as an exploratory endpoint.[10][11]
Clinical Trial Results
Safety and Tolerability: The primary endpoint was met, with this compound demonstrating a good safety profile and being well-tolerated.[10][11] No serious adverse events were reported.[10][11] Two patients withdrew from the study due to redness and itching at the application site, which resolved upon discontinuation of treatment.[10]
Biomarker Analysis:
-
LOX Inhibition: Treatment with this compound resulted in a mean 66% reduction in LOX activity in scar tissue biopsies when measured two days after the last dose, compared to baseline and the placebo group.[5][10][12]
-
Collagen Reduction: A mean reduction in hydroxyproline (a surrogate for collagen content) of 30% was observed in the this compound treated group compared to placebo after three months.[11][13]
-
Total Protein Reduction: Total protein concentration in the scar tissue was also significantly decreased in the this compound group compared to the placebo group.[5]
-
Extracellular Matrix Remodeling: Optical coherence tomography showed increased microvessel density and tissue attenuation at three months compared to baseline in the this compound group, suggesting ECM remodeling towards the architecture of unscarred skin.[5][12][14]
Clinical Assessment:
-
POSAS Scores: No significant differences in the overall POSAS scores were observed between the active and placebo groups after three months of treatment.[1][11][12] The short duration of the study was noted as a potential reason for the lack of change in the appearance of these established scars.[10]
Clinical Data Summary
| Parameter | This compound Treatment Group | Placebo Group | p-value | Reference |
| LOX Activity Inhibition | Mean 66% reduction from baseline | No significant change | <0.001 | [10][11] |
| Hydroxyproline Reduction | Mean 30% reduction | - | - | [11] |
| Total Protein Concentration | Significant decrease from baseline | Significant increase from baseline | <0.05 (this compound vs. baseline), <0.01 (Placebo vs. baseline) | [5] |
| Serious Adverse Events | 0 | 0 | - | [10][11] |
| Treatment-Related Withdrawals | 2 (redness and itching) | - | - | [10] |
| POSAS Score Improvement | No significant difference | No significant difference | - | [1][11][12] |
Experimental Protocols
Phase 1c Clinical Trial (SOLARIA2) Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, single-center study.[5][12]
-
Participants: 42 adult patients with scars at least one year old and a surface area of at least 10 cm².[10][11]
-
Intervention: Topical application of this compound cream or a matching placebo cream three times per week for three months to a 10 cm² area of the scar.[10][12][14]
-
Biopsies: 3 mm punch biopsies of the scar tissue were taken at baseline and at the end of the study for biomarker analysis.[10][15]
-
LOX Activity Assay: LOX activity was quantified in the skin biopsies.[10]
-
Hydroxyproline Assay: Hydroxyproline content, as a measure of collagen, was quantified from the skin biopsies.[11]
-
Total Protein Quantification: Total protein was measured from the skin biopsies.[5]
-
Optical Coherence Tomography (OCT): OCT was used to measure microvessel density and tissue attenuation as markers of ECM composition.[5][12][14]
-
Safety Monitoring: Monitoring of adverse events throughout the study.[10][11]
-
Clinical Assessment: Patient and Observer Scar Assessment Scale (POSAS) was used to evaluate the scar at baseline and at the end of treatment.[11]
Porcine Excisional Scar Model Protocol
-
Animal Model: Domestic pigs.
-
Injury: Creation of full-thickness excision wounds (e.g., 10 cm²).[3]
-
Treatment Groups: Daily topical application of this compound cream (e.g., 0.5% and 3% concentrations) and a vehicle control cream for 10 weeks.[1][3]
-
Scar Assessment: Independent and blinded evaluation of scar appearance by plastic surgeons using a scoring scale (e.g., 1-10, poor to good).[1]
-
Biomechanical Testing: Assessment of tissue strength and pliability (Young's modulus).[1]
-
Biochemical Analysis: Measurement of LOX activity in scar tissue biopsies.[1]
Future Directions
The promising safety and biomarker data from the Phase 1c trial support the continued development of this compound for the treatment of hypertrophic scars.[12][14] Future clinical trials are warranted to assess the efficacy of this compound in improving the clinical appearance of scars, potentially over a longer treatment duration and in a patient population with more severe hypertrophic or keloid scars.[2][5] Further studies may also explore the potential of this compound in the prevention of scar formation after surgery or trauma.[10]
Conclusion
This compound is a novel, topically applied pan-LOX inhibitor with a well-defined mechanism of action targeting the fundamental process of collagen cross-linking in scar tissue. Preclinical studies have demonstrated its ability to reduce collagen deposition and improve scar appearance in relevant animal models. The Phase 1c clinical trial in patients with established scars has confirmed its safety and tolerability, and importantly, has shown significant target engagement with a marked reduction in LOX activity and collagen content in the scar tissue. While a clinical improvement in scar appearance was not observed within the three-month treatment period, the positive biomarker data strongly suggest that this compound has the potential to remodel the ECM of hypertrophic scars. This technical guide provides a comprehensive summary of the current data, supporting the rationale for further clinical investigation of this compound as a promising new therapeutic for the treatment of hypertrophic scars.
References
- 1. researchgate.net [researchgate.net]
- 2. zmescience.com [zmescience.com]
- 3. | Bioshares [bioshares.com.au]
- 4. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 5. medrxiv.org [medrxiv.org]
- 6. PXS 6302 - AdisInsight [adisinsight.springer.com]
- 7. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 8. umbrellalabs.is [umbrellalabs.is]
- 9. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 11. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 12. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. syntaratx.com.au [syntaratx.com.au]
- 14. derm.city [derm.city]
- 15. anzctr.org.au [anzctr.org.au]
The Critical Role of Lysyl Oxidase (LOX) Enzymes in Scar Formation and the Therapeutic Potential of PXS-6302
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Scar formation, a consequence of the natural wound healing process, can lead to significant functional and aesthetic issues. At the heart of this fibrotic process lies the lysyl oxidase (LOX) family of enzymes, which are pivotal in the cross-linking of collagen and elastin, the primary components of the extracellular matrix (ECM). This guide delves into the intricate role of LOX enzymes in the pathophysiology of scar formation and explores the therapeutic potential of PXS-6302, a first-in-class topical pan-LOX inhibitor. Through a comprehensive review of preclinical and clinical data, this document provides researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanisms, experimental methodologies, and clinical prospects of targeting LOX enzymes for the amelioration of scarring and other fibrotic conditions.
Introduction: The Double-Edged Sword of Wound Healing and Fibrosis
The restoration of tissue integrity after injury is a complex and highly regulated process. However, dysregulation of this process can lead to excessive deposition and remodeling of the ECM, culminating in the formation of fibrotic tissue, or scars. Pathological scarring, such as hypertrophic scars and keloids, can cause pain, restricted movement, and significant psychological distress. A key driver of the fibrotic cascade is the stabilization of the ECM through covalent cross-linking of collagen and elastin fibers, a process orchestrated by the LOX family of enzymes.[1][2]
The LOX Enzyme Family: Architects of the Extracellular Matrix
The LOX family consists of five copper-dependent amine oxidases: LOX and four LOX-like proteins (LOXL1-4).[2] These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors, generating highly reactive aldehyde groups.[3] These aldehydes then spontaneously condense to form covalent cross-links, which are essential for the tensile strength and insolubility of the ECM.[2]
While essential for normal tissue development and repair, the overexpression and increased activity of LOX enzymes are strongly implicated in the pathogenesis of fibrotic diseases.[4][5] In fibrotic tissues, elevated LOX activity leads to excessive collagen cross-linking, resulting in a dense and stiff ECM that is resistant to degradation and promotes the persistence of the fibrotic phenotype.[5][6]
Signaling Pathways Involving LOX Enzymes in Scar Formation
LOX enzymes are implicated in several signaling pathways that contribute to fibrosis. Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that upregulates the expression of LOX and LOXL2.[4] LOXL2, in turn, can promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production in fibrotic tissues.[4] This positive feedback loop perpetuates the fibrotic response.
This compound: A Novel Topical Pan-LOX Inhibitor
This compound is a first-in-class, small-molecule, irreversible inhibitor of all LOX family enzymes.[7] Formulated as a topical cream, it is designed for localized treatment of skin scarring.[7][8] Its mechanism of action involves the irreversible binding to the active site of LOX enzymes, thereby preventing the cross-linking of collagen and elastin.[9]
Preclinical Evidence of Efficacy
Preclinical studies have demonstrated the potential of this compound to ameliorate scarring in various animal models. In murine models of skin injury and fibrosis, topical application of this compound led to a reduction in collagen deposition and cross-linking.[7] Furthermore, in porcine models of excisional and burn injuries, this compound treatment significantly improved the appearance of scars without compromising tissue strength.[7]
| Preclinical Model | Inhibitor | Key Findings | Reference |
| Murine Excision Injury | This compound (1.5%) | Significant reduction in hydroxyproline. Significant reduction in mature (PYD, DPD) and immature (HLNL) collagen cross-links. | [10] |
| Bleomycin-induced Skin Fibrosis (Mouse) | PXS-5505 (oral pan-LOX inhibitor) | Significant reduction in dermal thickness and α-SMA expression. | [11][12] |
| CCl4-induced Liver Fibrosis (Mouse) | Anti-LOXL2 mAb (GS341) | Significant reduction in collagen fibril diameter (37 nm to 33 nm). | [13] |
| D-galactose-induced Skeletal Muscle Fibrosis (Mouse) | LOXL2 inhibitor | Reduced area of fibrosis and collagen deposition. | [4] |
Clinical Development of this compound
A Phase 1c clinical trial (SOLARIA2) was conducted to evaluate the safety, tolerability, and efficacy of this compound in adult patients with established scars.[8] The trial met its primary safety and tolerability endpoints, with only mild and transient local skin reactions reported.[8]
| Clinical Trial (this compound) | Parameter | Result | Reference |
| Phase 1c (SOLARIA2) | LOX Activity | Mean 66% reduction in LOX activity in the active group compared to baseline and placebo. | [8] |
| Hydroxyproline (Collagen surrogate) | 30% reduction in hydroxyproline in the active group compared to placebo. | [14] | |
| Total Protein | Significant reduction in total protein in the this compound treated group compared to placebo. | [14] | |
| Vascularity (OCT) | Significant increase in vessel density at 3 months compared to baseline in the this compound group. | [9] | |
| Tissue Attenuation (OCT) | Significant increase in tissue attenuation in the this compound group, suggesting a shift towards normal skin ECM. | [9] |
Experimental Protocols for Studying LOX Enzymes and Fibrosis
This section provides an overview of key experimental methodologies used to investigate the role of LOX enzymes in fibrosis and to evaluate the efficacy of LOX inhibitors.
LOX Activity Assay
This assay measures the enzymatic activity of LOX in biological samples. A common method involves a fluorometric assay where a LOX substrate releases hydrogen peroxide upon oxidation by LOX. The hydrogen peroxide is then detected using a fluorescent probe.[15]
Protocol Outline:
-
Prepare cell lysates or tissue homogenates.
-
Add the sample to a 96-well plate.
-
Add a reaction mixture containing the LOX substrate and a detection reagent.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
Hydroxyproline Assay for Collagen Quantification
Hydroxyproline is an amino acid that is almost exclusively found in collagen. Therefore, measuring its content provides a reliable estimate of the total collagen in a tissue sample.[16]
Protocol Outline:
-
Hydrolyze the tissue sample in strong acid (e.g., 6N HCl) at high temperature.
-
Neutralize the hydrolysate.
-
Add a chloramine-T solution to oxidize the hydroxyproline.
-
Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Quantify the hydroxyproline concentration using a standard curve.
Immunohistochemistry (IHC) for Collagen Visualization
IHC allows for the visualization and localization of specific collagen types within a tissue section using antibodies.
Protocol Outline:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Perform antigen retrieval to unmask the antigenic sites.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for the collagen type of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme into a colored precipitate.
-
Counterstain the nuclei (e.g., with hematoxylin).
-
Dehydrate, clear, and mount the sections for microscopic examination.[17]
Animal Models of Skin Fibrosis
The bleomycin-induced skin fibrosis model is a widely used preclinical model to study scleroderma and other fibrotic skin conditions.[18]
Protocol Outline:
-
Administer daily subcutaneous injections of bleomycin to a defined area on the back of mice for a specified period (e.g., 4 weeks).
-
Monitor for skin thickening and other clinical signs of fibrosis.
-
At the end of the study, harvest the skin tissue for histological and biochemical analyses (e.g., dermal thickness measurement, hydroxyproline assay, IHC).
Future Directions and Conclusion
The inhibition of LOX enzymes represents a promising therapeutic strategy for the treatment of scar formation and other fibrotic diseases. The topical pan-LOX inhibitor, this compound, has demonstrated a favorable safety profile and encouraging signs of efficacy in early clinical trials.[8] Further clinical investigation is warranted to fully elucidate its therapeutic potential in improving the appearance and function of established scars.
The development of selective inhibitors for different LOX isoforms may also offer more targeted therapeutic approaches for specific fibrotic conditions.[4] Continued research into the complex roles of each LOX family member in fibrosis will be crucial for the development of the next generation of anti-fibrotic therapies.
References
- 1. Novel Lysyl Oxidase Inhibitors Attenuate Hallmarks of Primary Myelofibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Lysyl oxidase‐like 2 inhibitor rescues D‐galactose‐induced skeletal muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. gut.bmj.com [gut.bmj.com]
- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proactiveinvestors.com.au [proactiveinvestors.com.au]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. researchgate.net [researchgate.net]
Methodological & Application
PXS-6302 Topical Application Protocol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-6302 is a topically administered, irreversible pan-lysyl oxidase (LOX) inhibitor designed to remodel the extracellular matrix. The LOX family of enzymes plays a critical role in the cross-linking of collagen and elastin, a key process in the formation and stabilization of fibrotic tissue, including skin scars. By inhibiting these enzymes, this compound reduces collagen deposition and cross-linking, offering a promising therapeutic approach for the treatment of skin scarring and other fibrotic conditions.
These application notes provide a comprehensive overview of the in vivo application of this compound based on preclinical and clinical studies. The protocols outlined below are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: Inhibition of Lysyl Oxidase
This compound acts as an irreversible inhibitor of all lysyl oxidase family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). These copper-dependent enzymes catalyze the final step in collagen and elastin cross-linking in the extracellular matrix. In pathological fibrotic states, such as hypertrophic scarring, the activity of LOX enzymes is often upregulated, leading to excessive collagen deposition and tissue stiffness.
The proposed signaling pathway for this compound's action is a direct inhibition of LOX activity in the skin. This inhibition reduces the formation of mature collagen cross-links, leading to a more normalized collagen architecture and a reduction in scar tissue.
Caption: Mechanism of action of this compound in inhibiting collagen cross-linking.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: Human Phase 1c Clinical Trial Data
| Parameter | Treatment Group | Result | Citation |
| LOX Activity Reduction | This compound (2% cream) | 66% mean reduction | [1] |
| Hydroxyproline (Collagen Marker) | This compound (2% cream) | Significant reduction vs. placebo | [2] |
| Total Protein Concentration | This compound (2% cream) | Significant reduction vs. placebo | [2] |
| Microvessel Density | This compound (2% cream) | Increased at 3 months vs. baseline | [3] |
| Tissue Attenuation (ECM Composition) | This compound (2% cream) | Increased at 3 months vs. baseline | [3] |
Table 2: Preclinical Animal Studies Data
| Animal Model | Treatment Group | Parameter | Result | Citation |
| Porcine (Excisional Injury) | This compound (3% cream) | Scar Appearance Score | Significantly higher (better) score vs. control | [4] |
| Porcine (Burn Injury) | This compound | Scar Appearance Score | Significantly improved vs. placebo | [4] |
| Murine (Excisional Injury) | This compound (1.5% cream) | Hydroxyproline | Significant reduction | [5] |
| Murine (Excisional Injury) | This compound (1.5% cream) | Mature Collagen Cross-links | Significant reduction | [5] |
| Rat (Pharmacodynamic) | This compound (0.3-10% cream) | LOX Activity | Dose-dependent reduction | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Topical Application in a Murine Full-Thickness Excisional Wound Model
This protocol is adapted from studies evaluating the effect of this compound on collagen deposition and cross-linking during wound healing.[5]
Objective: To assess the in vivo efficacy of topical this compound in reducing scar formation in a murine model.
Materials:
-
This compound formulated in an oil-in-water cream (e.g., 0.5% and 1.5% concentrations)
-
Placebo cream (vehicle control)
-
8-12 week old mice (strain as appropriate for the study)
-
Surgical instruments for creating excisional wounds
-
Anesthesia and analgesia as per institutional guidelines
-
Wound dressing materials
Workflow Diagram:
Caption: Workflow for the murine excisional wound healing study.
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions. On the day of the procedure, anesthetize the mouse and shave the dorsal skin.
-
Wound Creation: Create a full-thickness excisional wound of approximately 1.1 cm² on the dorsal skin using a biopsy punch or surgical scissors.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., placebo, 0.5% this compound, 1.5% this compound).
-
Topical Application: Beginning on Day 2 post-injury, apply a standardized amount of the assigned cream to the wound area daily for 28 days.
-
Monitoring: Monitor the animals daily for signs of distress and to observe the wound healing process.
-
Tissue Harvest: At the end of the 28-day treatment period, euthanize the animals and harvest the scar tissue.
-
Analysis: Analyze the harvested tissue for:
-
Hydroxyproline content: As a measure of total collagen deposition.
-
Collagen cross-links: Quantify mature and immature cross-links using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Topical Application in a Porcine Excisional and Burn Injury Model
This protocol is based on studies that more closely mimic human skin physiology to assess scar appearance and tissue strength.[4][5]
Objective: To evaluate the effect of topical this compound on scar appearance and biomechanical properties in a porcine model.
Materials:
-
This compound formulated in an oil-in-water cream (e.g., 0.5%, 1.5%, and 3% concentrations)
-
Placebo cream (vehicle control)
-
Female juvenile pigs (18-20 kg)
-
Surgical instruments for creating excisional wounds or a device for creating controlled burn injuries
-
Anesthesia and analgesia as per institutional guidelines
-
Wound dressing materials
-
Tensile testing equipment
Procedure:
-
Animal Preparation and Injury Creation: Under anesthesia, create multiple full-thickness excisional wounds (e.g., 10 cm²) or controlled burn injuries on the dorsal aspect of the pigs.
-
Group Allocation: Assign treatment groups to the different wound sites on each animal, ensuring a balanced distribution.
-
Topical Application: Apply the designated cream to each wound site daily for a period of 10 to 12 weeks.
-
Scar Assessment: At the end of the treatment period, perform the following assessments:
-
Visual Scar Scoring: Have independent, blinded plastic surgeons score the scars on a scale of 1-10 (poor to good scar).
-
Biomechanical Testing: Harvest scar tissue and measure tensile strength and Young's modulus to assess tissue pliability and strength.
-
-
Biochemical Analysis:
-
LOX Activity Assay: Measure LOX enzyme activity in tissue homogenates to confirm target engagement.
-
Protocol 3: Human Phase 1c Study on Established Scars
This protocol is a summary of the clinical trial conducted to assess the safety, tolerability, and efficacy of this compound in adult patients with mature scars.[1][2][3]
Objective: To evaluate the safety and biological activity of topical this compound on established human scars.
Study Design: Randomized, double-blind, placebo-controlled trial.
Participants: Adult patients with scars older than one year and at least 10 cm² in size.
Procedure:
-
Treatment: Participants apply 2% this compound cream or a placebo cream to a 10 cm² area of the scar three times a week for three months.
-
Safety and Tolerability Assessment: Monitor for adverse events, particularly localized skin reactions such as redness and itching.
-
Efficacy Assessment (Biomarkers):
-
Skin Biopsies: Collect skin biopsies at baseline and at the end of the treatment period.
-
LOX Activity: Measure the level of LOX enzyme inhibition in the biopsy samples.
-
Collagen and Protein Content: Quantify hydroxyproline and total protein in the biopsies.
-
-
Structural Assessment:
-
Optical Coherence Tomography (OCT): Use OCT to measure changes in microvessel density and tissue attenuation as markers of extracellular matrix remodeling.
-
Conclusion
The provided protocols and data offer a comprehensive guide for the in vivo investigation of this compound. These studies have demonstrated that topical application of this compound is well-tolerated and effectively inhibits LOX enzymes, leading to a reduction in collagen deposition and an improvement in scar appearance in various animal models and in human clinical trials. Researchers can utilize this information to design further studies to explore the full therapeutic potential of this compound in scarring and other fibrotic diseases.
References
- 1. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 2. medrxiv.org [medrxiv.org]
- 3. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating PXS-6302 in a Cream Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-6302 is an irreversible, pan-lysyl oxidase (LOX) inhibitor investigated for its therapeutic potential in conditions characterized by excessive collagen cross-linking, such as skin scarring and fibrosis.[1][2] Topical delivery of this compound allows for localized treatment, minimizing systemic exposure. This document provides detailed application notes and protocols for the formulation of this compound into a research-grade oil-in-water (o/w) cream base. It also outlines key experimental procedures for the characterization and evaluation of the resulting formulation.
This compound: Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in Table 1. This information is crucial for formulation design and the development of analytical methods.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2E)-3-[[2-(trifluoromethyl)phenyl]sulfonyl]prop-2-en-1-amine hydrochloride | [3] |
| CAS Number | 2584947-79-3 (hydrochloride) | [4] |
| Molecular Formula | C10H11ClF3NO2S | [4] |
| Molecular Weight | 301.71 g/mol | [4] |
| Solubility | DMSO: 100 mg/mL (331.44 mM) | [4] |
| Mechanism of Action | Irreversible inhibitor of lysyl oxidase (LOX) family enzymes | [1][2] |
| IC50 Values | Bovine LOX: 3.7 µMrhLOXL1: 3.4 µMrhLOXL2: 0.4 µMrhLOXL3: 1.5 µMrhLOXL4: 0.3 µM | [2][4] |
Signaling Pathway of this compound in Fibrosis
This compound exerts its anti-fibrotic effects by inhibiting the lysyl oxidase (LOX) family of enzymes. These enzymes are critical for the covalent cross-linking of collagen and elastin, the primary structural components of the extracellular matrix (ECM). In fibrotic conditions like hypertrophic scars, the overexpression of LOX leads to excessive collagen cross-linking, resulting in tissue stiffening and scar formation. By irreversibly binding to the catalytic site of LOX enzymes, this compound blocks this process, leading to a reduction in collagen deposition and an improvement in scar appearance.[1][5][6]
Caption: Mechanism of action of this compound in inhibiting collagen cross-linking.
Formulation Protocol: this compound Oil-in-Water (o/w) Cream
This protocol is based on a formulation used in clinical studies of this compound and is suitable for research purposes.[4] The quantities provided are for a 100 g batch and can be scaled as needed.
Reference Formulation Composition
Table 2: Composition of this compound o/w Cream (for a 100 g batch)
| Phase | Ingredient | Function | Weight (g) |
| Oil Phase | Petroleum Jelly | Emollient, Occlusive | 9.9 |
| Paraffin Oil | Emollient | 3.6 | |
| Cetostearyl Alcohol | Emulsifier, Thickener | 6.7 | |
| Aqueous Phase | Propylene Glycol | Humectant, Solvent | 38.3 |
| Purified Water | Vehicle | 36.9 | |
| Sodium Dihydrogen Phosphate (NaH2PO4) | Buffering Agent | 0.45 | |
| Cetomacrogol 1000 | Emulsifier | 1.7 | |
| This compound Hydrochloride | Active Pharmaceutical Ingredient | 0.3 - 4.0 * |
*The concentration of this compound can be adjusted based on experimental requirements. The final pH of the cream is expected to be in the range of 4.6-4.8.[4]
Equipment and Materials
-
Two temperature-controlled water baths
-
Two glass beakers of appropriate size
-
Homogenizer (e.g., rotor-stator type)
-
Overhead stirrer with propeller blade
-
Calibrated weighing balance
-
Spatulas and other necessary lab utensils
-
pH meter
Step-by-Step Formulation Procedure
-
Preparation of the Aqueous Phase:
-
In a glass beaker, combine propylene glycol, purified water, and sodium dihydrogen phosphate.
-
Heat the mixture in a water bath to 70-75°C.
-
Add Cetomacrogol 1000 and stir with a magnetic stirrer until fully dissolved.
-
Weigh the desired amount of this compound hydrochloride and dissolve it in the heated aqueous phase. Stir until a clear solution is obtained.
-
-
Preparation of the Oil Phase:
-
In a separate glass beaker, combine petroleum jelly, paraffin oil, and cetostearyl alcohol.
-
Heat the oil phase in a separate water bath to 70-75°C until all components have melted and the mixture is uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while stirring the aqueous phase with an overhead stirrer at a moderate speed (e.g., 200-400 rpm).
-
Once the addition is complete, increase the stirring speed and homogenize the mixture for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Final Mixing:
-
Remove the emulsion from the heat and continue to stir gently with the overhead stirrer as it cools down to room temperature. This slow cooling with constant agitation is crucial to prevent phase separation and ensure a smooth, consistent cream.
-
Once the cream has cooled to below 30°C, stop stirring.
-
-
Final pH Check and Storage:
-
Measure the pH of the final cream. It should be within the target range of 4.6-4.8.
-
Transfer the cream to an appropriate airtight container and store it at a controlled room temperature, protected from light.
-
Experimental Protocols for Formulation Evaluation
The following protocols are essential for characterizing the formulated this compound cream and ensuring its quality and performance for research applications.
In Vitro Skin Permeation Study
This study evaluates the rate and extent of this compound permeation through a skin membrane, providing insights into its potential for dermal delivery.
Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.
Protocol:
-
Apparatus: Vertical Franz diffusion cells.[7]
-
Membrane: Excised human or animal (e.g., porcine) skin is the gold standard. Synthetic membranes can be used for screening purposes.
-
Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. The solubility of this compound in the receptor fluid should be confirmed to ensure sink conditions.
-
Procedure:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with degassed receptor fluid and equilibrate the system to 32°C using a circulating water bath.
-
Apply a known quantity of the this compound cream to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) can be calculated from the slope of the linear portion of the curve.
Stability Testing
Stability testing is performed to evaluate how the quality of the cream varies with time under the influence of environmental factors such as temperature and humidity.
Table 3: Parameters and Conditions for Stability Testing of this compound Cream
| Test Parameter | Method | Acceptance Criteria |
| Physical Appearance | Visual Inspection | No significant change in color, odor, or phase separation. |
| pH | pH meter | Within ± 0.5 units of the initial value. |
| Viscosity | Rotational Viscometer | Within ± 10% of the initial value. |
| This compound Content | HPLC | 90-110% of the initial concentration. |
| Microbial Limits | USP <61> and <62> | Meets the acceptance criteria for topical products. |
Protocol:
-
Storage Conditions: Store samples of the cream in its final intended packaging at the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Freeze-Thaw Cycling: Subject the cream to several cycles of freezing (-10°C to -20°C for 24 hours) and thawing (room temperature for 24 hours) to assess its physical stability under extreme temperature variations.[8]
-
Analysis: At each time point, evaluate the samples for the parameters listed in Table 3.
Analytical Method for this compound Quantification in Cream
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in the cream formulation. A validated method is essential for accurate analysis in stability and permeation studies.
Protocol for Method Development and Validation:
-
Sample Preparation:
-
Accurately weigh a small amount of the cream (e.g., 100 mg) into a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the cream and extract this compound. This may require sonication or heating.
-
Dilute to the mark, mix well, and filter the solution through a 0.45 µm filter before injection into the HPLC system.
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Ensure that excipients from the cream matrix do not interfere with the this compound peak.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by spiking the placebo cream with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Summary of Preclinical and Clinical Findings
Topical application of this compound cream has demonstrated promising results in both preclinical and clinical settings.
Table 4: Summary of Key Efficacy and Safety Data for this compound Cream
| Study Type | Model/Subjects | Key Findings | Reference(s) |
| Preclinical | Murine model of excision injury | Dose-dependent reduction in hydroxyproline (collagen) and collagen cross-links. | [1] |
| Preclinical | Porcine models of excision and burn injury | Significant improvement in scar appearance without compromising tissue strength. | [9] |
| Clinical (Phase 1c) | Adult patients with established scars (>1 year) | - Well-tolerated with a good safety profile.- Significant reduction in LOX activity (mean 66%).- Significant reduction in hydroxyproline and total protein in scar tissue.- Increased microvessel density, suggesting ECM remodeling. | [6] |
Conclusion
The formulation of this compound into an oil-in-water cream base provides a suitable vehicle for preclinical and clinical research into its topical application for fibrotic skin conditions. The protocols outlined in this document offer a comprehensive guide for the preparation, characterization, and evaluation of a research-grade this compound cream. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating further investigation into the therapeutic potential of this novel pan-LOX inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride | Lipoxygenase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Testing PXS-6302 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to characterize the efficacy of PXS-6302, a potent and irreversible pan-lysyl oxidase (LOX) inhibitor. The following assays are crucial for determining the inhibitory activity, target engagement, and functional downstream effects of this compound in a controlled laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor that targets the family of lysyl oxidase enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). These enzymes are critical for the covalent cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[1][2] In pathological conditions such as fibrosis and scarring, the upregulation of LOX activity leads to excessive ECM stiffening and tissue dysfunction.[3] this compound acts as an irreversible inhibitor by binding to the active site of LOX enzymes, thereby preventing collagen cross-linking and promoting ECM remodeling.[1]
Mechanism of Action: Inhibition of Lysyl Oxidase
This compound inhibits the enzymatic activity of all lysyl oxidase isoforms. This inhibition prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors, a critical step in the formation of covalent cross-links that stabilize the ECM.
Caption: this compound signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound against various lysyl oxidase isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 (μM) |
| Bovine LOX | 3.7[2][4] |
| rhLOXL1 | 3.4[2][4] |
| rhLOXL2 | 0.4[2][4] |
| rhLOXL3 | 1.5[2][4] |
| rhLOXL4 | 0.3[2][4] |
Key In Vitro Efficacy Assays
A suite of in vitro assays is recommended to comprehensively evaluate the efficacy of this compound. These assays assess its direct enzymatic inhibition, its impact on collagen production and processing, and its functional effects on cells involved in fibrosis.
Caption: this compound in vitro assay workflow.
Protocol 1: Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of LOX by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate. The H₂O₂ is detected using a fluorogenic probe, such as Amplex Red, in a horseradish peroxidase (HRP)-coupled reaction.
Materials:
-
Recombinant human LOX or LOXL enzymes
-
This compound
-
Amplex® Red reagent (or equivalent)
-
Horseradish peroxidase (HRP)
-
LOX substrate (e.g., putrescine or a specific peptide substrate)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the LOX enzyme in assay buffer.
-
Prepare the detection reagent by mixing Amplex Red, HRP, and the LOX substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of the LOX enzyme solution to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the detection reagent to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 540/590 nm at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of LOX activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Hydroxyproline Assay for Collagen Quantification
This colorimetric assay quantifies the total collagen content in cell culture or tissue samples by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Cell or tissue samples treated with this compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine T solution
-
4-(Dimethylamino)benzaldehyde (DMAB) solution (Ehrlich's reagent)
-
Hydroxyproline standard
-
Pressure-tight vials
-
Heating block or oven (120°C)
-
96-well clear, flat-bottom plates
-
Spectrophotometric microplate reader (560 nm)
Procedure:
-
Sample Preparation (Hydrolysis):
-
For cell pellets or tissue homogenates, add an equal volume of concentrated HCl to the sample in a pressure-tight vial.
-
Hydrolyze the samples at 120°C for 3 hours.
-
Allow the samples to cool and centrifuge to pellet any debris.
-
Transfer the supernatant (hydrolysate) to a new tube.
-
Evaporate the HCl from the hydrolysate by heating at 60-70°C or using a vacuum concentrator.
-
Reconstitute the dried samples in assay buffer or water.
-
-
Assay Protocol:
-
Prepare a standard curve of hydroxyproline (0-10 µ g/well ).
-
Add 100 µL of the reconstituted samples and standards to a 96-well plate.
-
Add 100 µL of Chloramine T solution to each well and incubate at room temperature for 20 minutes.
-
Add 100 µL of DMAB solution to each well.
-
Incubate the plate at 60°C for 90 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known hydroxyproline concentration.
-
Determine the hydroxyproline concentration in the samples from the standard curve.
-
The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total collagen weight.
-
Protocol 3: Collagen Cross-link Analysis by HPLC
This method provides a quantitative analysis of the different types of collagen cross-links (e.g., pyridinoline and deoxypyridinoline) in hydrolyzed samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Cell or tissue samples treated with this compound
-
Concentrated Hydrochloric Acid (HCl)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phases (e.g., acetonitrile and an ion-pairing agent like heptafluorobutyric acid)
-
Standards for pyridinoline (PYD) and deoxypyridinoline (DPD)
Procedure:
-
Sample Preparation:
-
Hydrolyze the samples in 6 M HCl at 110°C for 18-24 hours.
-
Dry the hydrolysates under vacuum.
-
Reconstitute the samples in the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards onto the C18 column.
-
Separate the cross-links using a gradient of the mobile phases.
-
Detect the naturally fluorescent cross-links using a fluorescence detector (e.g., Ex/Em = 295/395 nm for PYD and DPD).
-
-
Data Analysis:
-
Identify and quantify the cross-link peaks in the chromatograms by comparing their retention times and fluorescence signals to the known standards.
-
Normalize the cross-link content to the total collagen content (determined by the hydroxyproline assay) or to the tissue dry weight.
-
Compare the levels of collagen cross-links in this compound-treated samples to the vehicle-treated controls.
-
Protocol 4: Fibroblast Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of fibroblasts, a key cell type in tissue repair and fibrosis.
Materials:
-
Human dermal fibroblasts (or other relevant fibroblast cell line)
-
Complete cell culture medium
-
This compound
-
24- or 48-well tissue culture plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch in the same position at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours or until the scratch in the control wells is closed.
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of wound closure at each time point for each treatment condition relative to the initial scratch area.
-
Compare the rate of migration in this compound-treated cells to the control cells.
-
By employing this comprehensive suite of in vitro assays, researchers can effectively characterize the biochemical and cellular efficacy of this compound and gain valuable insights into its potential as a therapeutic agent for fibrotic diseases.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]
- 4. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PXS-6302: Skin Penetration and Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-6302 is a first-in-class, topically applied, irreversible inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[1][2][3][4] These enzymes play a critical role in the extracellular matrix by catalyzing the cross-linking of collagen and elastin, which is fundamental to the formation and maintenance of fibrotic tissue, such as skin scars.[5][6][7] By inhibiting these enzymes, this compound normalizes collagen assembly, reduces collagen deposition and cross-linking, and has shown potential to improve the appearance of scars without compromising tissue strength.[5][6][8][9][10][11]
This compound is a small, hydrophilic molecule (molecular weight < 300) with high permeability, making it well-suited for topical delivery.[6][10][12] Preclinical and clinical studies have demonstrated its ability to penetrate the skin and exert its pharmacological effect.[5][6][8][9][10][11] This document provides detailed application notes and protocols for conducting skin penetration and permeability studies of this compound.
Data Summary
Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| Bovine LOX | 3.7[1][2][3][4] |
| rh LOXL1 | 3.4[1][2][3][4] |
| rh LOXL2 | 0.4[1][2][3][4] |
| rh LOXL3 | 1.5[1][2][3][4] |
| rh LOXL4 | 0.3[1][2][3][4] |
In Vivo Rat Skin Penetration and LOX Inhibition (24h after application)
| This compound Cream Concentration | Mean Skin Concentration (μg/g) |
| 0% (Vehicle) | 0 |
| 0.3% | 7.9 ± 1.5 |
| 1% | 8.9 ± 1.4 |
| 10% | 119 ± 7.8 |
| Data from a study where 500 mg of cream was applied to a 16 cm² area on the back of rats.[6][10] |
Ex Vivo Human Skin Penetration
| Time (hours) | Fold Increase in Receptor Chamber Concentration |
| 2 - 6 | 10-fold |
| 6 - 20 | Further 10-fold |
| Results from the application of a 3% this compound cream to the epidermis of human skin.[6][12] |
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting scar formation.
Experimental Protocols
Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to quantify the permeation and retention of this compound in excised human or porcine skin.
Objective: To determine the rate and extent of this compound absorption into and through the skin layers.
Materials:
-
Franz diffusion cells
-
This compound cream formulation
-
Receptor solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[15]
-
Circulating water bath
-
Magnetic stir bars and stirrer
-
Dermatome (optional, for skin preparation)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound
Caption: Workflow for an ex vivo skin permeation study of this compound.
Procedure:
-
Skin Preparation:
-
Thaw frozen excised human or porcine skin at room temperature.[14][16]
-
If necessary, carefully remove any subcutaneous fat. For full-thickness skin, use as is. For split-thickness skin, prepare sections of a defined thickness using a dermatome.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz diffusion cells.
-
Visually inspect each skin section for integrity.[16]
-
-
Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells.[16]
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[16]
-
Place a magnetic stir bar in the receptor chamber and maintain constant stirring.[16]
-
Use a circulating water bath to maintain the temperature of the cells at 32°C to mimic physiological skin temperature.[16]
-
-
Experiment Execution:
-
Allow the mounted skin to equilibrate for at least 30 minutes.[15]
-
Apply a precise amount of the this compound formulation evenly onto the surface of the stratum corneum in the donor chamber.[16]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor fluid for analysis.
-
After each sampling, replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[16]
-
-
Sample Analysis:
-
At the end of the experiment, dismount the skin.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Analyze the concentration of this compound in the collected receptor fluid aliquots using a validated analytical method such as LC-MS/MS.
-
(Optional) The skin can be further processed to determine the amount of this compound retained in different skin layers (stratum corneum, epidermis, dermis). This can be achieved by methods like tape stripping or heat separation followed by extraction and analysis.[17][18]
-
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats
This protocol is designed to assess the skin penetration of this compound and its corresponding effect on lysyl oxidase activity in a living organism.
Objective: To establish a relationship between the concentration of this compound in the skin and the inhibition of LOX activity.
Materials:
-
Sprague-Dawley rats (or other suitable strain)
-
This compound cream formulations (e.g., 0%, 0.3%, 1%, 10%)
-
Electric clippers
-
Biopsy punches
-
Homogenizer
-
Reagents for lysyl oxidase activity assay
-
Analytical instrumentation (LC-MS/MS)
Caption: Workflow for an in vivo PK/PD study of this compound in rats.
Procedure:
-
Animal Preparation:
-
Drug Administration:
-
Sample Collection:
-
After a predetermined time (e.g., 24 hours), euthanize the animals according to approved ethical protocols.[10]
-
Collect full-thickness skin biopsies from the application site using a biopsy punch.
-
-
Sample Processing and Analysis:
-
For pharmacokinetic (PK) analysis, homogenize a portion of the skin biopsy and extract this compound. Quantify the drug concentration using a validated LC-MS/MS method.
-
For pharmacodynamic (PD) analysis, homogenize another portion of the skin biopsy and perform a lysyl oxidase activity assay to determine the level of enzyme inhibition.
-
-
Data Analysis:
-
Correlate the skin concentration of this compound with the corresponding reduction in lysyl oxidase activity to establish a dose-response relationship.
-
These protocols provide a framework for the investigation of this compound skin penetration and permeability. Researchers should adapt these methods based on specific experimental goals and available resources, ensuring adherence to all relevant safety and ethical guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Lipoxygenase | TargetMol [targetmol.com]
- 5. PXS Releases Promising Interim Data from Skin Scarring Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. emeraldfinancial.com.au [emeraldfinancial.com.au]
- 8. Clinical trials deliver promising data for anti-scar skin treatment - The Sentiment [thesentiment.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. announcements.asx.com.au [announcements.asx.com.au]
- 12. umbrellalabs.is [umbrellalabs.is]
- 13. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
Application Notes and Protocols for PXS-6302 in Burn Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PXS-6302 is a topically applied, irreversible pan-lysyl oxidase (LOX) inhibitor that has demonstrated significant potential in ameliorating skin scarring following burn injuries.[1][2] By targeting the final enzymatic step in collagen cross-linking, this compound effectively reduces collagen deposition and stabilization, which are key drivers of scar formation and stiffness.[3][4] These application notes provide a comprehensive overview of the use of this compound in preclinical burn injury models, summarizing key data and detailing experimental protocols to guide researchers in this field.
Mechanism of Action:
This compound is a selective inhibitor of all lysyl oxidase family members (LOX, LOXL1-4).[5][6] These copper-dependent enzymes are crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] In the context of burn injury and subsequent wound healing, the overexpression of LOX enzymes leads to excessive collagen cross-linking, resulting in the formation of rigid, fibrotic scar tissue.[4] this compound's allylamine portion binds irreversibly to the catalytic site of LOX enzymes, preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin.[5] This inhibition disrupts the formation of stable collagen fibers, promoting ECM remodeling and reducing the overall fibrotic response, ultimately leading to improved scar appearance and pliability.[5][7]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in various models, including murine excisional wounds, porcine burn and excisional wounds, and human clinical trials on mature scars. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Biochemical Markers in Scar Tissue
| Model | Treatment | Duration | Outcome Measure | Result | Significance | Citation |
| Murine Excisional | 1.5% this compound cream | 28 days | Hydroxyproline | Significantly reduced | p = 0.0073 | [2] |
| Murine Excisional | 0.5% & 1.5% this compound cream | 28 days | Immature Cross-links (HLNL) | Significantly reduced | p = 0.0284, p = 0.0016 | [2] |
| Murine Excisional | 0.5% & 1.5% this compound cream | 28 days | Mature Cross-links (PYD) | Significantly reduced | p = 0.0081, p = 0.0006 | [2] |
| Murine Excisional | 0.5% & 1.5% this compound cream | 28 days | Mature Cross-links (DPD) | Significantly reduced | p = 0.0168 | [2] |
| Porcine Burn/Excisional | 3% this compound cream | 10 weeks | LOX Activity | Significantly inhibited | p = 0.0292 | [2][5] |
| Human Mature Scars | 2% this compound cream | 3 months | LOX Activity | 66% inhibition | p < 0.0001 | [5][7][8] |
| Human Mature Scars | 2% this compound cream | 3 months | Hydroxyproline | 16.3% reduction | p < 0.001 (vs placebo) | [7][8] |
| Human Mature Scars | 2% this compound cream | 3 months | Total Protein | Significantly reduced | - | [7][8] |
Table 2: Effects of this compound on Physical Properties of Scars
| Model | Treatment | Duration | Outcome Measure | Result | Significance | Citation |
| Porcine Excisional | 3% this compound cream | 10 weeks | Scar Score (1-10 scale) | Significantly higher (improved) | p = 0.0028 (vs control) | [2][5] |
| Porcine Burn | 3% this compound cream | 10 weeks | Scar Score (1-10 scale) | Significantly improved | p = 0.008 | [2][5] |
| Porcine Burn/Excisional | 3% this compound cream | 10 weeks | Young's Modulus | Reduction in 5/6 treated scars | Not statistically significant | [5] |
| Porcine Burn/Excisional | 3% this compound cream | 10 weeks | Tensile Strength | No difference | Not statistically significant | [5][9] |
| Human Mature Scars | 2% this compound cream | 3 months | Vascularity (OCT) | Significantly increased | - | [5][7] |
| Human Mature Scars | 2% this compound cream | 3 months | Tissue Attenuation (OCT) | Significantly increased | - | [5][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Murine Full-Thickness Excisional Wound Model
Objective: To evaluate the effect of topical this compound on collagen deposition and cross-linking in a murine model of cutaneous scarring.
Materials:
-
8-12 week old mice (specify strain, e.g., C57BL/6)
-
This compound formulated in an oil-in-water cream base (e.g., 0.5% and 1.5% concentrations)
-
Vehicle control cream
-
Surgical instruments (biopsy punch, scissors, forceps)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Wound dressing
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal surface and disinfect the skin.
-
Create a full-thickness excisional wound (e.g., 6 mm diameter) using a biopsy punch.
-
Administer post-operative analgesia.
-
Beginning on Day 2 post-injury, apply a thin layer of the assigned cream (vehicle, 0.5% this compound, or 1.5% this compound) to the wound daily for 28 days.
-
Monitor the animals daily for signs of distress or infection.
-
At the end of the treatment period (Day 28), euthanize the animals and harvest the scar tissue.
-
Analyze the tissue for hydroxyproline content (as a measure of collagen deposition) and collagen cross-links (e.g., HLNL, PYD, DPD) using techniques such as HPLC.
Protocol 2: Porcine Deep Dermal Burn Injury Model
Objective: To assess the efficacy of this compound in improving scar appearance and pliability in a large animal model that closely mimics human skin.
Materials:
-
Domestic pigs (specify breed and weight)
-
This compound formulated in a cream base (e.g., 3%)
-
Vehicle control cream
-
Heated brass block or similar device for creating controlled burns
-
Anesthesia and analgesia appropriate for swine
-
Wound dressings
-
Biomechanical testing equipment (e.g., tensiometer)
Procedure:
-
Anesthetize the pig and shave the dorsal flank.
-
Create deep dermal burn injuries (e.g., 10 cm²) using a heated brass block applied to the skin for a specified duration and temperature to achieve the desired injury depth.
-
Provide appropriate post-operative care, including fluid resuscitation and analgesia.
-
Allow the wounds to heal.
-
Once the wounds have re-epithelialized, begin daily topical application of the assigned cream (vehicle or 3% this compound) for 10 weeks.
-
At the end of the treatment period, euthanize the animal and harvest the scar tissue.
-
Perform the following analyses:
-
LOX Activity Assay: Measure lysyl oxidase activity in tissue homogenates.
-
Scar Scoring: Have blinded plastic surgeons evaluate scar appearance using a validated scale (e.g., a 1-10 scale).
-
Biomechanical Testing: Assess the tensile strength and Young's modulus of the scar tissue.
-
Protocol 3: Human Phase 1c Clinical Trial on Mature Scars
Objective: To evaluate the safety, tolerability, and effect of this compound on the ECM of established human scars.
Study Design: Randomized, double-blind, placebo-controlled.
Participants:
-
Adults with mature scars (older than one year) of at least 10 cm² in size.
Intervention:
-
Topical application of 2% this compound cream or a placebo cream.
-
Application to a 10 cm² area of the scar three times a week for three months.
Primary Endpoint:
-
Safety and tolerability, assessed by monitoring adverse events.
Secondary and Exploratory Endpoints:
-
LOX Activity: Measured in punch biopsies taken from the scar tissue at baseline and at the end of treatment.
-
Collagen Content: Assessed by measuring hydroxyproline levels in scar biopsies.
-
Total Protein Concentration: Measured in scar biopsies.
-
ECM Composition: Evaluated using Optical Coherence Tomography (OCT) to measure vascularity and tissue attenuation.
-
Scar Appearance: Assessed using the Patient and Observer Scar Assessment Scale (POSAS).
Procedure:
-
Recruit and consent eligible participants.
-
Collect baseline data, including scar photography, POSAS scores, and a baseline punch biopsy.
-
Randomize participants to receive either this compound or placebo cream.
-
Instruct participants on the self-application of the cream three times per week for three months.
-
Monitor participants for any adverse events throughout the study.
-
At the end of the three-month treatment period, repeat the data collection, including a final punch biopsy.
-
Analyze the collected data to determine the effects of this compound on the various endpoints.
Disclaimer: These protocols are provided as a guide based on published literature. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all relevant animal care and use and human research ethics guidelines. The formulation of the this compound cream is proprietary and may require collaboration with the manufacturer for research purposes.
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | Bioshares [bioshares.com.au]
- 4. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. monsoon.com.au [monsoon.com.au]
Application Notes and Protocols: Investigating PXS-6302 in Combination with Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and skin. PXS-6302 is a novel, topically applied, irreversible pan-lysyl oxidase (LOX) inhibitor.[1][2] Lysyl oxidases are a family of enzymes crucial for the cross-linking of collagen and elastin, a key process in the formation and stabilization of fibrotic tissue.[1][3] By inhibiting LOX, this compound effectively reduces collagen deposition and cross-linking, thereby ameliorating skin scarring and fibrosis in preclinical models.[1][4] While this compound holds promise as a monotherapy, its unique mechanism of action suggests that it may offer synergistic or additive anti-fibrotic effects when used in combination with other agents that target different aspects of the fibrotic cascade.
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of combining this compound with other anti-fibrotic drugs, such as pirfenidone and nintedanib. The following sections detail the scientific rationale for such combinations, present hypothetical quantitative data to illustrate potential outcomes, and provide detailed experimental protocols for in vitro and in vivo evaluation.
Scientific Rationale for Combination Therapy
The rationale for combining this compound with other anti-fibrotic agents lies in the potential to target multiple, distinct pathways involved in the pathogenesis of fibrosis. This multi-pronged approach could lead to enhanced efficacy, reduced doses of individual drugs, and potentially mitigate the risk of drug resistance.
This compound: As a pan-LOX inhibitor, this compound directly targets the final step of collagen maturation and cross-linking, a critical contributor to the stiffness and stability of fibrotic tissue.[1][2]
Pirfenidone: An approved treatment for idiopathic pulmonary fibrosis (IPF), pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties.[5] Its precise mechanism is not fully elucidated, but it is known to down-regulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), and inhibit fibroblast proliferation and collagen synthesis.[5][6]
Nintedanib: Also approved for IPF, nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibroblast proliferation, migration, and differentiation, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[7]
Combining this compound with either pirfenidone or nintedanib could provide a comprehensive attack on the fibrotic process. While pirfenidone and nintedanib work "upstream" to reduce the production of fibrotic mediators and the activation of fibroblasts, this compound acts "downstream" to inhibit the final maturation of the collagen matrix.
Signaling Pathways in Fibrosis
The following diagram illustrates the distinct points of intervention for this compound, pirfenidone, and nintedanib within the fibrotic signaling cascade.
Hypothetical Quantitative Data for Combination Studies
The following tables present hypothetical data to illustrate the potential synergistic or additive effects of combining this compound with pirfenidone or nintedanib in preclinical models. These tables are intended to serve as a template for presenting experimental results.
Table 1: In Vitro Analysis of Collagen Production in Human Lung Fibroblasts (HLF)
| Treatment Group | Collagen I (ng/mL) | Hydroxyproline (µg/mg protein) | α-SMA Expression (Fold Change) |
| Vehicle Control | 1500 ± 120 | 15.2 ± 1.5 | 1.0 |
| This compound (1 µM) | 1350 ± 110 | 10.5 ± 1.2 | 0.9 |
| Pirfenidone (500 µM) | 950 ± 80 | 9.8 ± 1.0 | 0.6 |
| This compound + Pirfenidone | 650 ± 65 | 6.2 ± 0.8 | 0.4 |
| Nintedanib (1 µM) | 800 ± 75 | 8.5 ± 0.9 | 0.5 |
| This compound + Nintedanib | 500 ± 50 | 5.1 ± 0.7 | 0.3 |
Table 2: In Vivo Efficacy in a Bleomycin-Induced Lung Fibrosis Mouse Model
| Treatment Group | Ashcroft Score | Lung Collagen Content (µ g/lung ) | LOX Activity (% of Control) |
| Saline Control | 0.5 ± 0.2 | 150 ± 20 | 100 ± 10 |
| Bleomycin + Vehicle | 6.8 ± 0.9 | 450 ± 50 | 180 ± 25 |
| Bleomycin + this compound | 5.2 ± 0.7 | 350 ± 40 | 60 ± 8 |
| Bleomycin + Pirfenidone | 4.5 ± 0.6 | 300 ± 35 | 170 ± 20 |
| Bleomycin + this compound + Pirfenidone | 2.8 ± 0.4 | 220 ± 25 | 65 ± 7 |
| Bleomycin + Nintedanib | 4.1 ± 0.5 | 280 ± 30 | 175 ± 22 |
| Bleomycin + this compound + Nintedanib | 2.5 ± 0.3 | 200 ± 22 | 62 ± 6 |
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound in combination with other anti-fibrotic agents.
In Vitro Combination Studies
Objective: To assess the synergistic or additive effects of this compound in combination with pirfenidone or nintedanib on fibroblast activation and ECM production in vitro.
Cell Culture:
-
Human lung fibroblasts (HLFs) or other relevant fibroblast cell lines (e.g., dermal fibroblasts, hepatic stellate cells).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
Experimental Workflow:
Assays:
-
Collagen Production:
-
Measure soluble collagen in the cell culture supernatant using a Sircol Collagen Assay.
-
Quantify total collagen content in cell lysates by measuring hydroxyproline levels.
-
-
Myofibroblast Differentiation:
-
Assess the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, by Western blotting or immunofluorescence.
-
-
Gene Expression Analysis:
-
Analyze the mRNA levels of key fibrotic genes (e.g., COL1A1, COL3A1, ACTA2, TIMP1) using quantitative real-time PCR (qRT-PCR).
-
-
Cell Viability:
-
Evaluate the cytotoxicity of the drug combinations using an MTT or similar cell viability assay to ensure that the observed effects are not due to cell death.
-
In Vivo Combination Studies
Objective: To evaluate the efficacy and safety of this compound in combination with pirfenidone or nintedanib in a relevant animal model of fibrosis.
Animal Model:
-
Bleomycin-Induced Lung Fibrosis: A widely used and well-characterized model of pulmonary fibrosis.[8]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A standard model for studying liver fibrosis.[8]
-
Unilateral Ureteral Obstruction (UUO): A common model for renal fibrosis.[8]
Experimental Workflow:
Endpoints for Evaluation:
-
Histopathology:
-
Stain tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Score the severity of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score for lung fibrosis).
-
-
Biochemical Analysis:
-
Measure total collagen content in the affected organ by quantifying hydroxyproline levels.
-
-
Lysyl Oxidase Activity:
-
Assess LOX activity in tissue homogenates to confirm target engagement by this compound.
-
-
Gene and Protein Expression:
-
Analyze the expression of key fibrotic markers (as described in the in vitro section) in tissue samples using qRT-PCR and Western blotting.
-
-
Safety and Tolerability:
-
Monitor for any adverse effects, including changes in body weight, behavior, and organ-specific toxicity markers.
-
Conclusion
The combination of this compound with other anti-fibrotic agents represents a promising therapeutic strategy for a variety of fibrotic diseases. By targeting distinct mechanisms in the fibrotic cascade, such combinations have the potential to achieve superior efficacy compared to monotherapy. The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of these novel combination therapies, paving the way for future clinical investigations. Researchers are encouraged to adapt and optimize these protocols to their specific research questions and model systems.
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | Bioshares [bioshares.com.au]
- 3. LOX/LOXL in pulmonary fibrosis: potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
PXS-6302: Application Notes and Protocols for Studying LOXL1-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-6302 is a potent, irreversible, and selective pan-inhibitor of the lysyl oxidase (LOX) family of enzymes, including LOX and lysyl oxidase-like 1-4 (LOXL1, LOXL2, LOXL3, and LOXL4).[1][2][3][4][5] These copper-dependent amine oxidases are critical for the covalent cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[6] Dysregulation of LOX family activity is implicated in the pathogenesis of various fibrotic diseases and cancer. This compound serves as a valuable research tool for investigating the biological roles of LOXL1-4 and for the preclinical evaluation of anti-fibrotic therapies. This document provides detailed application notes and protocols for utilizing this compound in in vitro and in vivo studies.
Data Presentation
In Vitro Inhibitory Activity of this compound
The half-maximal inhibitory concentrations (IC50) of this compound against various LOX family enzymes are summarized below. This data is essential for determining appropriate working concentrations in cell-based assays.
| Enzyme Target | IC50 (μM) |
| Bovine LOX | 3.7[1][2][3][4] |
| rhLOXL1 | 3.4[1][2][3][4] |
| rhLOXL2 | 0.4[1][2][3][4] |
| rhLOXL3 | 1.5[1][2][3][4] |
| rhLOXL4 | 0.3[1][2][3][4] |
rh denotes recombinant human protein.
In Vivo Efficacy of Topical this compound in Animal Models of Skin Fibrosis
Topical application of this compound has demonstrated significant anti-fibrotic effects in well-established animal models.
| Animal Model | This compound Formulation | Treatment Regimen | Key Findings |
| Murine Bleomycin-Induced Skin Fibrosis | 1.5% this compound cream | Daily topical application | Significant inhibition of LOX activity, reduction in hydroxyproline (collagen) and immature crosslinks, and decreased dermal thickness.[7] |
| Murine Excisional Wound Healing | 0.5% and 1.5% this compound cream | Daily topical application for 28 days | Dose-dependent reduction in hydroxyproline and both immature and mature collagen crosslinks in scar tissue.[7][8] |
| Porcine Excisional and Burn Injury | 0.5%, 1.5%, or 3% this compound cream | Daily topical application for 10-12 weeks | Significantly improved scar appearance without compromising tissue strength.[1][6][9] |
Experimental Protocols
In Vitro Protocol: Inhibition of LOX Activity in Cell Culture
This protocol describes the treatment of a relevant cell line, such as human dermal fibroblasts, with this compound to assess its inhibitory effect on secreted LOX activity.
Materials:
-
Human dermal fibroblasts (e.g., from ATCC)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Serum-free medium
-
Lysyl Oxidase Activity Assay Kit (Fluorometric)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in fibroblast growth medium until they reach 80-90% confluency.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment:
-
Aspirate the growth medium and wash the cells with PBS.
-
Add serum-free medium to the cells.
-
Add this compound to the medium at final concentrations ranging from 0.1 to 10 µM. Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Sample Collection: Collect the conditioned medium from each well.
-
Lysyl Oxidase Activity Assay:
-
Follow the manufacturer's instructions for the Lysyl Oxidase Activity Assay Kit.
-
Briefly, add the collected conditioned medium to the wells of a 96-well black plate.
-
Prepare the reaction mixture containing the LOX substrate and developer and add it to each well.
-
Measure the fluorescence in a kinetic mode at 37°C, with excitation at 535 nm and emission at 587 nm.
-
In Vivo Protocol: Murine Model of Bleomycin-Induced Skin Fibrosis
This protocol outlines the induction of skin fibrosis in mice using bleomycin and subsequent treatment with topical this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Bleomycin
-
Sterile saline
-
1.5% this compound cream
-
Vehicle cream (placebo)
-
Calipers
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Fibrosis:
-
On alternate days for 3 weeks, administer intradermal injections of bleomycin (e.g., 100 µl of 1 mg/ml solution in sterile saline) into a shaved area on the back of the mice.
-
-
Topical Treatment:
-
Beginning on the first day of bleomycin injections, apply 1.5% this compound cream or vehicle cream to the affected skin area daily.
-
-
Monitoring:
-
Measure dermal thickness using calipers weekly to assess the progression of fibrosis.
-
-
Tissue Harvest and Analysis:
-
At the end of the treatment period, euthanize the mice and excise the treated skin tissue.
-
The tissue can be processed for:
-
Hydroxyproline Assay: To quantify collagen content.
-
Collagen Cross-link Analysis: To measure immature and mature cross-links.
-
Histology: (e.g., Masson's trichrome staining) to visualize collagen deposition.
-
Immunohistochemistry: To detect collagen I and LOX expression.[7]
-
-
Protocol for Analysis of Collagen Content (Hydroxyproline Assay)
This protocol provides a method to determine the total collagen content in tissue samples by measuring the amount of hydroxyproline.
Materials:
-
Tissue homogenizer
-
6 M HCl
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Homogenize the harvested skin tissue.
-
Hydrolyze a known weight of the homogenate in 6 M HCl at 110-120°C for 18-24 hours in a sealed tube.
-
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T solution to each sample and standard, and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent and incubate at 65°C for 20 minutes to develop a colored product.
-
Measurement: Cool the samples and measure the absorbance at 550-560 nm using a spectrophotometer.
-
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. Collagen content can be estimated assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.
Protocol for Western Blot Analysis of ERK Signaling
This protocol describes how to investigate the effect of LOXL1-4 inhibition by this compound on the Ras/ERK signaling pathway.
Materials:
-
Human bladder cancer cell line (e.g., 5637) or other relevant cell line.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
This compound
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and reagents.
-
Western blot transfer system.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations (e.g., 1-10 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., growth factor stimulation) and a vehicle control.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Lipoxygenase | TargetMol [targetmol.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. | Bioshares [bioshares.com.au]
- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PXS-6302 Skin Permeability Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting and troubleshooting experimental setups to evaluate the skin permeability of PXS-6302.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its skin permeability a key focus?
A1: this compound is a small, hydrophilic, irreversible inhibitor of all lysyl oxidase (LOX) family enzymes. It is under investigation as a topical treatment to reduce skin scarring and fibrosis. Since it is designed for topical application, its ability to penetrate the skin barrier (permeability) is crucial for its therapeutic efficacy at the target site within the dermis.
Q2: What are the known chemical and physical properties of this compound relevant to skin permeation?
A2: this compound is a small molecule with a molecular weight of less than 300 Da. It is also characterized as a hydrophilic molecule. These properties are prerequisites for good skin penetration.
Q3: What type of formulation is typically used for this compound in experimental studies?
A3: this compound is commonly formulated as an oil-in-water cream for topical application. A specific formulation used in a Phase 1 clinical trial consisted of a lipophilic phase (petroleum jelly, paraffin oil, and cetostearyl alcohol) mixed with an aqueous phase (propylene glycol, water, NaH2PO4, cetomacrogol 1000, and this compound) at 70°C, which is then homogenized and stirred until it reaches room temperature.
Q4: Has the skin permeability of this compound been demonstrated in preclinical or clinical studies?
A4: Yes, the skin permeability of this compound has been confirmed in various studies. Ex vivo experiments using human skin have shown that after applying a 3% cream, the concentration of this compound in the receptor chamber increased significantly over time. In vivo studies in rats and pigs have also demonstrated that topical application leads to the presence of this compound in the skin, resulting in the inhibition of lysyl oxidase activity and a reduction in collagen deposition. A Phase 1 clinical trial also confirmed that topically applied this compound was absorbed into scar tissue.
Q5: How is this compound typically quantified in skin permeation studies?
A5: While specific protocols for this compound are not widely published, similar small hydrophilic molecules are often quantified using High-Performance Liquid Chromatography (HPLC). A validated HPLC-MS/MS assay has been mentioned for the determination of this compound concentrations in plasma. For skin permeation studies, developing a sensitive HPLC method with a suitable detector (e.g., UV or MS) is recommended for quantifying this compound in the receptor fluid and skin extracts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in the receptor fluid. | 1. Inappropriate membrane choice: The membrane may be too lipophilic, hindering the partitioning of hydrophilic this compound. 2. Receptor fluid is not maintaining sink conditions: The concentration of this compound in the receptor fluid is approaching its solubility limit, reducing the concentration gradient. 3. Insufficient hydration of the skin/membrane: A dry membrane can impede the diffusion of hydrophilic compounds. | 1. Use a more hydrophilic synthetic membrane (e.g., regenerated cellulose, cellulose acetate) or ensure full-thickness skin is properly hydrated. 2. Increase the volume of the receptor fluid, increase the sampling frequency, or add a co-solvent (e.g., a small percentage of ethanol or PEG 400) to the receptor fluid to improve the solubility of this compound, ensuring it doesn't compromise membrane integrity. 3. Pre-hydrate the skin or synthetic membrane in the receptor fluid for an adequate amount of time before mounting it in the Franz cell. |
| High variability between replicate Franz cells. | 1. Inconsistent membrane thickness or integrity: Natural skin samples can have inherent variability. 2. Air bubbles trapped under the membrane: Bubbles can reduce the effective diffusion area. 3. Inconsistent dosing of the formulation: Uneven application of the cream can lead to variable release. 4. Temperature fluctuations: Inconsistent temperature control can affect diffusion rates. | 1. Use a dermatome to ensure uniform thickness of skin samples. For synthetic membranes, ensure they are from the same batch and handled carefully to avoid damage. 2. Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid during setup. 3. Use a positive displacement pipette or weigh the applied dose to ensure consistency. 4. Ensure the water bath and circulator are functioning correctly and maintaining a constant temperature (typically 32°C for skin studies). |
| This compound degradation in the formulation or receptor fluid. | 1. Instability of this compound in the chosen vehicle or buffer: The pH or components of the medium may be causing degradation. 2. Extended experiment duration: Long run times can increase the chance of degradation. | 1. Assess the stability of this compound in the formulation and receptor fluid at the experimental temperature over the planned duration of the study. Adjust the pH if necessary and possible. 2. If stability is an issue, consider shorter experiment durations or more frequent sampling. |
| Poor recovery of this compound from the skin sample. | 1. Inefficient extraction method: The solvent and technique used may not be effectively extracting the compound from the skin matrix. 2. Binding of this compound to skin components: The compound may be binding to proteins or other molecules in the skin. | 1. Optimize the extraction protocol. This may involve using a stronger solvent, increasing the extraction time, or using homogenization or sonication to disrupt the tissue. 2. Investigate potential binding through equilibrium dialysis or similar techniques if recovery issues persist. |
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | < 300 Da | |
| Nature | Hydrophilic |
| Mechanism of Action | Irreversible pan-lysyl oxidase (LOX) inhibitor | |
Table 2: Summary of In Vivo/Ex Vivo Permeability Data for this compound
| Study Type | Model | Formulation | Key Findings | Reference |
|---|---|---|---|---|
| Ex vivo | Human skin | 3% oil-in-water cream | 10-fold increase in receptor chamber concentration between 2-6 hours, with a further 10-fold increase over the next 14 hours. | |
| In vivo | Rat | 0.3%, 1%, 10% oil-in-water cream | Dose-dependent increase in skin concentration of this compound and a corresponding reduction in lysyl oxidase activity. | |
| In vivo | Porcine | 0.5%, 1.5%, 3% oil-in-water cream | Significantly improved scar appearance without reducing tissue strength. |
| Clinical Trial (Phase 1) | Human | 2% oil-in-water cream | this compound was absorbed into scar tissue and inhibited lysyl oxidase activity. | |
Experimental Protocols
Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a recommended starting point for assessing the skin permeability of this compound, based on established methods for hydrophilic compounds.
1. Materials and Equipment:
-
Franz Diffusion Cells (with a known diffusion area and receptor volume)
-
Water bath with circulator
-
Magnetic stir plate and stir bars
-
Membrane: Excised human or porcine skin (dermatomed to a uniform thickness of ~500 µm) or a hydrophilic synthetic membrane (e.g., regenerated cellulose, cellulose acetate).
-
Receptor Fluid: Phosphate-buffered saline (PBS), pH 7.4, degassed.
-
This compound Formulation: Oil-in-water cream containing a known concentration of this compound.
-
Positive displacement pipette or syringe for dosing.
-
HPLC system for analysis.
2. Experimental Procedure:
-
Preparation:
-
Set the water bath to maintain the temperature of the Franz cells at 32°C.
-
If using biological skin, carefully excise and prepare the skin, removing any subcutaneous fat. Dermatome the skin to a consistent thickness.
-
Pre-hydrate the selected membrane in the receptor fluid for at least 30 minutes.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with degassed PBS, ensuring no air bubbles are present.
-
Place a small magnetic stir bar in the receptor chamber.
-
Carefully mount the hydrated membrane onto the receptor chamber, ensuring the dermal side is in contact with the receptor fluid.
-
Secure the donor chamber on top of the membrane and clamp the two chambers together.
-
-
Dosing and Sampling:
-
Allow the assembled cells to equilibrate for at least 30 minutes.
-
Accurately apply a known quantity of the this compound cream to the surface of the membrane in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if desired.
-
Visualizations
Caption: Signaling pathway of topical this compound from application to therapeutic effect.
PXS-6302 Topical Formulation Stability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of PXS-6302 in various topical formulations. This compound, an irreversible pan-lysyl oxidase (pan-LOX) inhibitor, has been developed for topical application to address scarring and fibrosis.[1][2] Its predecessor, PXS-4787, exhibited stability challenges in cream formulations, which led to the design of this compound to overcome these issues.[3] This guide offers troubleshooting advice and frequently asked questions to assist researchers in their experimental design and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound and what is its composition?
A1: this compound has been successfully formulated as an oil-in-water cream for clinical trials.[4][5] While specific formulations are proprietary, a representative composition used in clinical studies includes a lipophilic phase (e.g., petroleum jelly, paraffin oil, cetostearyl alcohol) and an aqueous phase (e.g., propylene glycol, water, phosphate buffer, and a non-ionic surfactant like cetomacrogol 1000).
Q2: What are the known stability characteristics of this compound in topical formulations?
A2: this compound was specifically designed to have improved stability in topical formulations compared to its predecessor, PXS-4787, which showed degradation in cream formulations.[3] While extensive public data on its stability under various conditions is limited, its successful use in clinical trials suggests good stability in the oil-in-water cream formulation used.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of this compound, which contains an allylamine and a sulfone group, potential degradation pathways could include:
-
Oxidation: The allylamine moiety could be susceptible to oxidation.
-
Hydrolysis: While generally stable, extreme pH conditions could potentially lead to hydrolysis.
-
Photodegradation: Exposure to UV or high-intensity light may induce degradation.
-
Interaction with Excipients: Certain excipients could potentially interact with the active pharmaceutical ingredient (API).
Q4: Are there any known incompatibilities of this compound with common topical excipients?
A4: There is no specific publicly available data on the incompatibility of this compound with common topical excipients. However, it is crucial to conduct compatibility studies with all formulation components. Potential areas of concern could be interactions with oxidizing agents or excipients that could react with the primary amine of the allylamine group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency/Assay Failure | Chemical degradation of this compound. | 1. Verify Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from light. 2. pH Analysis: Measure the pH of the formulation to check for any shifts outside the optimal range. 3. Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify the primary degradation pathways. 4. Excipient Compatibility: Perform compatibility studies with individual excipients to identify any interactions. |
| Change in Physical Appearance (e.g., color, odor) | Chemical degradation or microbial contamination. | 1. Visual Inspection: Compare the sample to a freshly prepared or control sample. 2. Microbiological Testing: Perform microbial limit tests to rule out contamination. 3. Degradation Product Analysis: Use a stability-indicating analytical method (e.g., HPLC) to check for the presence of degradation products. |
| Phase Separation or Change in Consistency | Physical instability of the formulation. | 1. Homogeneity Assessment: Evaluate the formulation for uniform consistency. 2. Particle Size Analysis: For emulsions, check for changes in globule size. 3. Viscosity Measurement: Monitor for any significant changes in viscosity over time. 4. Formulation Re-evaluation: Re-assess the emulsifier system, thickeners, and overall composition for robustness. |
| Precipitation of this compound | Poor solubility or crystallization of the API. | 1. Solubility Studies: Determine the saturation solubility of this compound in the formulation vehicle. 2. Microscopic Examination: Visually inspect the formulation under a microscope for crystals. 3. Adjust Formulation: Consider modifying the solvent system or adding solubilizing agents. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development and Validation
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (a starting point could be around 220-280 nm).
-
Forced Degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light for a defined period.
-
-
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Ensure the method can resolve this compound from degradation products and excipients.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in parameters (e.g., pH, mobile phase composition, flow rate).
-
Protocol 2: Topical Formulation Stability Study
Objective: To assess the physical and chemical stability of this compound in a given topical formulation under accelerated and long-term storage conditions.
Methodology:
-
Formulation Preparation: Prepare batches of the this compound topical formulation.
-
Packaging: Store the formulation in the intended final packaging.
-
Storage Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Tests:
-
Appearance: Visual inspection for color, odor, and phase separation.
-
pH: Measurement of the formulation's pH.
-
Viscosity: Measurement of the formulation's viscosity.
-
Assay of this compound: Quantification of this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Quantification of any observed degradation products using the validated HPLC method.
-
Microbial Limits: Testing for microbial contamination at selected time points.
-
Visualizations
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. anzctr.org.au [anzctr.org.au]
- 5. medchemexpress.com [medchemexpress.com]
Overcoming poor response to PXS-6302 in fibrosis models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PXS-6302 in preclinical fibrosis models.
Troubleshooting Guide: Overcoming Poor Response to this compound
A poor or variable response to this compound in fibrosis models can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: Troubleshooting decision tree for this compound experiments.
Question & Answer Troubleshooting Guide
Category 1: Fibrosis Model Induction & Variability
-
Q1: My control group shows highly variable levels of fibrosis. What could be the cause?
-
A1: High variability in fibrosis induction is a common challenge.
-
Bleomycin-Induced Fibrosis: Inconsistent administration (injection depth, volume, frequency) of bleomycin can lead to variable results. Ensure consistent subcutaneous or intradermal injection technique. The bleomycin-induced skin fibrosis model is known to mimic the early inflammatory stages of systemic sclerosis.
-
Excisional Wounding Models: Wound size and depth must be highly consistent. Using a biopsy punch and a splinting ring can help standardize the wound and prevent contraction, which is a major component of healing in mice and differs from human wound healing.
-
Animal-Specific Factors: The age, sex, and genetic background of the mice can influence the fibrotic response. Use age- and sex-matched animals from a consistent genetic background for all experimental groups.
-
-
-
Q2: I'm not observing a significant fibrotic response in my control animals. What should I check?
-
A2: An insufficient fibrotic response can invalidate your study.
-
Bleomycin Potency: Ensure the bleomycin used is of high quality and has been stored correctly. Prepare fresh solutions as recommended.
-
Induction Duration: The duration of bleomycin administration or the time post-wounding may be insufficient. For bleomycin models, a common protocol involves every-other-day injections for 4 weeks. For excisional models, fibrotic scarring typically develops over several weeks.
-
Mouse Strain: Some mouse strains are more resistant to fibrosis than others. C57BL/6 mice are commonly used and are known to develop a robust fibrotic response.
-
-
Category 2: this compound Formulation and Topical Application
-
Q3: How can I be sure this compound is being effectively delivered to the fibrotic tissue?
-
A3: Proper formulation and application are critical for topical drug efficacy.
-
Formulation: this compound is typically formulated as an oil-in-water cream. Ensure the formulation is homogenous and stable. Improper formulation can affect drug release and skin penetration. This compound is a small, hydrophilic molecule designed for good skin penetration.
-
Application Technique: Apply a consistent amount of the cream to the entire fibrotic area. Shaving the application site is necessary to ensure direct contact with the skin. An occlusive dressing can be used to prevent the animal from removing the cream.
-
Dosing Frequency and Duration: Preclinical studies have used daily application of this compound cream for several weeks. Ensure your dosing regimen is consistent with established protocols. In a murine model of excision injury, daily application for 28 days was effective.
-
-
-
Q4: I'm observing skin irritation in the treated group. How should I address this?
-
A4: Localized skin reactions such as redness and itching have been reported in a clinical trial of this compound.
-
Vehicle Control: Ensure you have a vehicle-only control group to determine if the irritation is caused by this compound or the cream base.
-
Dose Reduction: If the irritation is specific to the this compound group, consider reducing the concentration of the active ingredient in the formulation.
-
Frequency Adjustment: In a clinical trial, the dosing regimen was adjusted from daily to three times a week to manage skin reactions. A similar adjustment could be tested in your model.
-
-
Category 3: Endpoint Analysis and Data Interpretation
-
Q5: My histological analysis (e.g., Masson's Trichrome) is not showing a clear difference in collagen deposition. What could be wrong?
-
A5: Histological assessments can be subjective.
-
Standardized Staining: Ensure your staining protocol is consistent across all samples.
-
Blinded Analysis: The person analyzing the slides should be blinded to the treatment groups to avoid bias.
-
Quantitative Image Analysis: Use image analysis software to quantify the fibrotic area (e.g., percentage of blue-stained tissue in Masson's Trichrome) rather than relying solely on qualitative assessment.
-
-
-
Q6: My hydroxyproline assay results are inconsistent or do not correlate with my histology. What should I do?
-
A6: The hydroxyproline assay is a quantitative measure of total collagen content.
-
Complete Hydrolysis: Incomplete acid hydrolysis of the tissue sample is a common source of error. Ensure you are following a validated protocol with appropriate time and temperature for hydrolysis.
-
Tissue Homogenization: Ensure the tissue is thoroughly homogenized to allow for complete hydrolysis.
-
Standard Curve: Always run a fresh standard curve with each assay.
-
-
-
Q7: I don't see a reduction in α-SMA positive cells with this compound treatment. Does this mean the treatment is ineffective?
-
A7: Alpha-smooth muscle actin (α-SMA) is a marker for myofibroblasts, the primary collagen-producing cells in fibrosis.
-
Timing of Analysis: The number of myofibroblasts can change over the course of the fibrotic process. Consider analyzing tissues at multiple time points.
-
Mechanism of Action: this compound's primary mechanism is to inhibit collagen cross-linking, which may not immediately lead to a reduction in myofibroblast numbers. The primary effect is on the extracellular matrix.
-
Complementary Endpoints: Always use multiple endpoints to assess efficacy. A lack of change in one marker should be interpreted in the context of other measures like collagen content and cross-linking.
-
-
Frequently Asked Questions (FAQs)
About this compound and its Mechanism
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a topically applied, irreversible pan-lysyl oxidase (LOX) inhibitor. The LOX family of enzymes (LOX and LOXL1-4) are responsible for the covalent cross-linking of collagen and elastin fibers in the extracellular matrix. By inhibiting these enzymes, this compound prevents the stabilization of newly deposited collagen, making it more susceptible to degradation and remodeling, thereby reducing fibrosis.
-
Diagram: this compound Mechanism of Action in Fibrosis
Caption: this compound inhibits LOX enzymes, preventing collagen cross-linking.
Experimental Design & Protocols
-
Q2: What are the standard preclinical models for testing this compound in skin fibrosis?
-
A2: The most common models are:
-
Bleomycin-Induced Skin Fibrosis: This model involves repeated subcutaneous or intradermal injections of bleomycin to induce an inflammatory and fibrotic response in the skin. It is often used to model scleroderma.
-
Excisional Wound Splinting Model: A full-thickness excisional wound is created on the dorsum of a mouse, and a silicone splint is placed around the wound to prevent contraction. This model mimics wound healing by granulation and re-epithelialization, which is more relevant to human skin healing.
-
-
-
Q3: What are the key endpoints to measure the efficacy of this compound?
-
A3: A comprehensive assessment should include:
-
Lysyl Oxidase (LOX) Activity Assay: To confirm target engagement and enzymatic inhibition in the tissue.
-
Hydroxyproline Assay: For quantitative measurement of total collagen content.
-
Histology: Masson's Trichrome staining for visualization and quantification of collagen deposition and dermal thickness.
-
Immunohistochemistry (IHC): Staining for α-SMA to identify and quantify myofibroblasts.
-
Biomechanical Testing: To assess tissue stiffness, a key functional consequence of fibrosis.
-
-
Quantitative Data Summary
Table 1: Efficacy of this compound in a Murine Bleomycin-Induced Skin Fibrosis Model
| Parameter | Vehicle | 1.5% this compound | p-value |
| LOX Activity | - | Significantly Inhibited | p = 0.001 |
| Hydroxyproline | - | Significantly Reduced | p = 0.048 |
| Immature DHLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |
| Immature HLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |
| Dermal Thickness | - | Significantly Reduced | p = 0.0013 |
| Composite Skin Score | - | Significantly Reduced | p = 0.0114 |
| Collagen I Staining | - | Significantly Reduced | p = 0.0006 |
| LOX Staining | - | Significantly Reduced | p < 0.0001 |
Data adapted from a study on bleomycin-induced fibrosis in mice.[1]
Table 2: Efficacy of this compound in a Murine Excisional Wound Model
| Parameter | Control | 0.5% this compound | 1.5% this compound | p-value (Control vs 1.5%) |
| Hydroxyproline | - | - | Significantly Reduced | p = 0.0073 |
| Immature HLNL Crosslinks | - | Reduced | Significantly Reduced | p = 0.0016 |
| Mature PYD Crosslinks | - | Reduced | Significantly Reduced | p = 0.0006 |
| Mature DPD Crosslinks | - | Reduced | Significantly Reduced | p = 0.0168 |
Data adapted from a 28-day murine excisional wound study.[2]
Table 3: Efficacy of this compound in a Porcine Excisional Injury Model
| Parameter | Control | 3% this compound | p-value |
| LOX Activity | - | Significantly Inhibited | p = 0.0292 |
| Scar Score (by blinded plastic surgeons) | - | Significantly Improved | p = 0.0028 |
Data adapted from a 10-week porcine excisional injury study.[1]
Detailed Experimental Protocols
Protocol 1: Bleomycin-Induced Skin Fibrosis in Mice
-
Animal Model: Use 8-week-old male C57BL/6 mice.
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a concentration of 1 mg/mL.
-
Induction:
-
Anesthetize the mouse.
-
Shave a 1.5 cm x 1.5 cm area on the upper back.
-
Inject 50 µL of bleomycin solution (or saline for control) subcutaneously into four rotating sites within the shaved area.
-
Repeat injections every other day for 4 weeks.
-
-
Topical Treatment:
-
Starting from the first day of bleomycin injections, apply a defined amount (e.g., 100 mg) of this compound cream or vehicle cream to the shaved area daily.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the treated skin for analysis.
-
Protocol 2: Excisional Wound Splinting Model in Mice
-
Animal Model: Use 8- to 12-week-old mice.
-
Procedure:
-
Anesthetize the mouse and shave the dorsal skin.
-
Adhere two donut-shaped silicone splints to the skin on each side of the dorsal midline.
-
Create a full-thickness excisional wound using a biopsy punch (e.g., 6-8 mm) within the splint.
-
Secure the splint to the skin with interrupted sutures.
-
-
Topical Treatment:
-
Beginning on day 2 post-injury, apply this compound cream or vehicle cream to the wound bed daily.
-
Cover the wound and splint with a sterile transparent dressing.
-
-
Tissue Collection:
-
Harvest the wound tissue at predetermined time points (e.g., day 14, 21, or 28) for analysis.
-
Protocol 3: Hydroxyproline Assay for Collagen Quantification
-
Sample Preparation:
-
Homogenize a known weight of skin tissue in ultrapure water.
-
Add an equal volume of concentrated hydrochloric acid (~12 M).
-
Hydrolyze the sample in a pressure-tight vial at 120°C for 3 hours.
-
-
Assay Procedure:
-
Transfer a small volume of the supernatant to a 96-well plate.
-
Evaporate the samples to dryness under vacuum or in a 60°C oven.
-
Follow the manufacturer's instructions for a commercial hydroxyproline assay kit, which typically involves a reaction with Chloramine T and DMAB reagent.
-
Read the absorbance at 560 nm.
-
-
Quantification:
-
Calculate the hydroxyproline concentration based on a standard curve.
-
Express the results as µg of hydroxyproline per mg of wet tissue weight.
-
References
PXS-6302 off-target effects in cell culture experiments
Welcome to the technical support center for PXS-6302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and irreversible pan-lysyl oxidase (LOX) inhibitor.[1] It functions by covalently binding to the active site of the LOX family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4), thereby preventing the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] This inhibition of collagen deposition is the intended on-target effect.[2][3]
Q2: What are the known on-target effects of this compound in cell culture?
In cell culture experiments, particularly with fibroblasts, the primary on-target effect of this compound is the reduction of collagen deposition and cross-linking.[1][4] This can be quantified by assays such as the hydroxyproline assay or Sirius Red staining for collagen.
Q3: Are there any known off-target effects of this compound in cell culture?
Direct evidence for off-target effects of this compound in cell culture is limited in publicly available literature. However, studies with the classic pan-LOX inhibitor, β-aminopropionitrile (BAPN), have shown potential off-target effects, including cytotoxicity in specific cell types (e.g., epidermal cells) and alterations in gene expression.[5][6] Therefore, it is prudent for researchers to monitor for unexpected cellular responses. A study on a related compound, PXS-4787, showed no effect on fibroblast cell viability.[7]
Q4: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound will depend on the cell type and the specific experimental goals. Based on its in vitro potency (IC50 values), a starting concentration range of 1-10 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell culture experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced Cell Viability or Proliferation | 1. On-target effects in highly sensitive cell lines: Some cell types may be highly dependent on ECM integrity for survival and proliferation. 2. Potential off-target cytotoxicity: Although not definitively reported for this compound, other LOX inhibitors have shown cell-type-specific toxicity.[5] | 1. Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the CC50 (cytotoxic concentration 50%). Use the lowest effective concentration. 2. Test in different cell lines: Compare the effect of this compound on your cell line of interest with a less sensitive cell line. 3. Assess apoptosis and necrosis: Use assays such as Annexin V/PI staining to determine the mechanism of cell death. |
| Unexpected Changes in Cell Morphology | 1. Altered cell-matrix adhesion: Inhibition of LOX can affect the structure of the ECM, which may lead to changes in cell adhesion and morphology. 2. Off-target effects on cytoskeletal signaling: While not documented for this compound, some small molecules can interfere with pathways that regulate the cytoskeleton. | 1. Analyze ECM deposition: Use immunofluorescence to visualize changes in collagen and fibronectin organization. 2. Evaluate focal adhesions: Stain for proteins like vinculin or paxillin to assess changes in focal adhesion complexes. 3. Perform a washout experiment: Remove this compound from the culture medium to see if the morphological changes are reversible. |
| Inconsistent Inhibition of Collagen Deposition | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low to achieve complete inhibition. 2. High rate of new LOX synthesis: As this compound is an irreversible inhibitor, its effect can be overcome by the synthesis of new LOX enzymes. 3. Issues with assay methodology: The assay used to measure collagen deposition may not be sensitive enough or may be performed incorrectly. | 1. Optimize inhibitor concentration: Perform a dose-response experiment to ensure you are using a saturating concentration. 2. Consider re-dosing: For long-term experiments, consider re-dosing with this compound every 24-48 hours. 3. Validate your assay: Use a positive control (e.g., TGF-β to stimulate collagen production) and a negative control to validate your collagen deposition assay. |
| Alterations in Gene Expression Unrelated to ECM Proteins | 1. Indirect effects of LOX inhibition: Changes in the ECM can trigger signaling pathways that alter gene expression. 2. Potential off-target effects on transcription factors or signaling pathways. | 1. Analyze relevant signaling pathways: Use techniques like western blotting to investigate the activation state of pathways known to be influenced by LOX, such as TGF-β, MAPK, and FAK signaling.[8][9][10] 2. Perform a rescue experiment: If a specific signaling pathway is implicated, use an inhibitor or activator of that pathway to see if the gene expression changes can be reversed. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Enzymes
| Enzyme | IC50 (µM) |
| Bovine LOX | 3.7[2][3] |
| rhLOXL1 | 3.4[2][3] |
| rhLOXL2 | 0.4[2][3] |
| rhLOXL3 | 1.5[2][3] |
| rhLOXL4 | 0.3[2][3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme activity in vitro. rh = recombinant human
Mandatory Visualizations
References
- 1. proactiveinvestors.com.au [proactiveinvestors.com.au]
- 2. medrxiv.org [medrxiv.org]
- 3. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. monsoon.com.au [monsoon.com.au]
- 7. Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PXS-6302 concentration for reducing collagen
Welcome to the technical support center for PXS-6302. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for reducing collagen. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible, and selective topical inhibitor of all lysyl oxidase (LOX) family enzymes.[1][2] Its mechanism of action involves the allylamine portion of the molecule binding rapidly and irreversibly to the catalytic site of lysyl oxidases.[1][2] This binding effectively blocks the enzymatic activity, which is essential for the cross-linking of collagen and elastin.[1][3] By inhibiting LOX, this compound reduces collagen deposition and the stability of the extracellular matrix, which can be beneficial in conditions characterized by excessive collagen accumulation, such as scarring and fibrosis.[1][4][5] Enzymatic activity can only be restored through the synthesis of new enzyme.[1][2]
Q2: What are the IC50 values for this compound against different lysyl oxidase enzymes?
A2: this compound is a pan-LOX inhibitor with the following reported IC50 values:
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound will depend on your specific experimental model (e.g., cell culture, animal model). Based on existing studies, here are some starting points:
-
In vitro (cell-based assays): A common starting range for small molecule inhibitors is between 1 nM and 100 µM.[9] Given the IC50 values of this compound are in the low micromolar range, a dose-response curve starting from nanomolar to low micromolar concentrations is recommended.
-
Topical application (animal models): this compound has been used in cream formulations at concentrations ranging from 0.3% to 10%.[4][7][10] Studies in murine models have shown significant effects on collagen deposition with 0.5% and 1.5% concentrations.[1][10] In porcine models, concentrations of 0.5%, 1.5%, and 3% have been effective in improving scar appearance.[6][7][8] A 1% cream achieved 67% inhibition of lysyl oxidase activity in a rat model, while a 10% cream resulted in 98% inhibition.[10]
-
Topical application (human studies): A Phase 1c clinical trial in patients with established scars used a 2.0% this compound cream.[11]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6][9] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO.[6] It is crucial to check the solubility of the compound in your chosen solvent and to visually inspect for any precipitation at the final concentration in your experimental media.[9] Always protect light-sensitive compounds from light.[9]
Q5: What are the potential side effects or off-target effects of this compound?
A5: In a Phase 1c clinical trial, this compound was generally well-tolerated.[12][13] The most common adverse events reported were localized skin reactions, such as redness and itching, at the site of application, which resolved after treatment was stopped.[12] No serious adverse events were reported.[12][13] To mitigate potential off-target effects in in vitro experiments, it is advisable to use the lowest effective concentration and include appropriate controls.[14]
Troubleshooting Guides
Issue 1: this compound is not showing any effect on collagen reduction.
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1x to 100x of the expected IC50). | The optimal concentration can vary significantly between different cell types and experimental conditions.[15] |
| Compound Instability | Prepare fresh dilutions of this compound from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles. | The compound may degrade in experimental media or upon storage.[9] |
| Poor Solubility | Visually inspect the final solution for any precipitation. If necessary, adjust the solvent concentration or use a different solubilization method. | Poor solubility can lead to a lower effective concentration of the inhibitor.[16] |
| Incorrect Experimental Timing | Optimize the duration of this compound treatment. For an irreversible inhibitor, a sufficient incubation time is required to allow for binding to the enzyme. | The effect of an irreversible inhibitor is time-dependent.[10] |
| High Cell Confluency | Ensure consistent and appropriate cell seeding density. High confluency can alter cellular responses. | Cell density can impact the availability of the compound to the cells and their metabolic state. |
Issue 2: High variability in results between experiments.
| Potential Cause | Troubleshooting Action | Rationale |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, confluency, and media composition for all experiments. | Variations in cell state can significantly impact their response to treatment.[9] |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix for treatments whenever possible to minimize pipetting variations. | Accurate and consistent pipetting is crucial for reproducible results. |
| Assay Variability | Standardize all incubation times, reagent concentrations, and measurement parameters precisely. | Small variations in the experimental protocol can lead to significant differences in results.[9] |
Issue 3: Observed cytotoxicity at effective concentrations.
| Potential Cause | Troubleshooting Action | Rationale |
| High Inhibitor Concentration | Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay (e.g., MTT, LDH). Use concentrations well below the CC50 for your experiments. | This helps to differentiate between specific inhibitory effects and general toxicity.[9] |
| Solvent Toxicity | Run a dose-response curve for the vehicle (e.g., DMSO) alone to determine its toxic concentration. | High concentrations of solvents can be toxic to cells.[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (IC50)
| Target Enzyme | IC50 (μM) | Source |
| Bovine LOX | 3.7 | [6][7][8] |
| rhLOXL1 | 3.4 | [6][7][8] |
| rhLOXL2 | 0.4 | [6][7][8] |
| rhLOXL3 | 1.5 | [6][7][8] |
| rhLOXL4 | 0.3 | [6][7][8] |
Table 2: In Vivo Efficacy of this compound on Collagen and LOX Activity
| Model | Treatment | Duration | Key Findings | Source |
| Murine Excision Injury | 0.5% & 1.5% this compound cream | 28 days | Dose-dependent reduction in hydroxyproline (collagen marker) and collagen cross-links.[1][10] | [1][10] |
| Rat Model | 1% & 10% this compound cream | 24 hours | 67% and 98% inhibition of lysyl oxidase activity, respectively.[10] | [10] |
| Porcine Excision Injury | 0.5%, 1.5%, & 3% this compound cream | 12 weeks | Significant improvement in scar appearance.[6][7][8] | [6][7][8] |
| Human Mature Scars | 2.0% this compound cream | 3 months | 66% mean reduction in LOX activity; 30% mean reduction in hydroxyproline compared to placebo.[12][13] | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Efficacy on Collagen Production in Fibroblasts
-
Cell Culture: Culture human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency.
-
Starvation (Optional): To synchronize cells, serum-starve the fibroblasts for 24 hours in serum-free media.
-
Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Treatment: Remove the old media and add the media containing the different concentrations of this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Collagen Quantification:
-
Hydroxyproline Assay: Harvest the cell layer and supernatant. Hydrolyze the samples (e.g., with 6N HCl at 110°C for 24 hours) and quantify the hydroxyproline content using a colorimetric assay.
-
Western Blot: Lyse the cells and perform a Western blot to analyze the protein levels of Collagen Type I.
-
Sircol Assay: Use a Sircol collagen assay kit to quantify soluble collagen in the cell culture supernatant.
-
-
Data Analysis: Normalize the collagen levels to the total protein content or cell number. Plot the percentage of collagen reduction against the log of this compound concentration to determine the EC50.
Visualizations
Caption: Mechanism of action of this compound in inhibiting collagen cross-linking.
Caption: General workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. | Bioshares [bioshares.com.au]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anzctr.org.au [anzctr.org.au]
- 12. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 13. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 14. resources.biomol.com [resources.biomol.com]
- 15. How to Use Inhibitors [sigmaaldrich.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
Potential side effects of topical PXS-6302 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing topical PXS-6302 in animal models of skin scarring and fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a topical, irreversible, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes.[1] By inhibiting LOX, this compound prevents the cross-linking of collagen and elastin, which are key processes in the formation of scar tissue.[2] This mechanism aims to normalize collagen deposition and reduce fibrosis.[2]
Q2: What are the most common potential side effects observed with topical this compound in animal studies?
The most frequently reported side effects in animal studies are localized skin reactions at the site of application.[3] These are generally described as mild to moderate.[4]
Q3: At what concentrations of this compound have these skin reactions been observed?
Localized skin reactions have been noted in studies using various concentrations of this compound cream. While specific dose-response data on the severity of skin reactions in animals is not extensively published, studies in murine models have used concentrations of 0.5% and 1.5%, and porcine models have used up to 3% this compound cream.[5][6]
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with topical this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate erythema (redness) and/or edema (swelling) at the application site. | Local inflammatory response to the formulation or active ingredient. | 1. Document the severity of the reaction using a standardized scoring system (e.g., Draize scale).2. Consider reducing the frequency of application (e.g., from daily to three times a week).3. Ensure the application area is clean and dry before applying the cream.4. If the reaction persists or worsens, consider reducing the concentration of this compound in your formulation. |
| Pruritus (itching) as indicated by excessive scratching or rubbing of the application site. | Local irritation. | 1. Monitor the animal's behavior closely to prevent secondary skin lesions from scratching.2. Consider the use of a protective collar if necessary.3. As with erythema and edema, reducing the application frequency or concentration may alleviate this side effect. |
| Variable efficacy in reducing scar formation. | Suboptimal drug delivery or experimental model variability. | 1. Review the formulation to ensure adequate skin penetration. This compound is a hydrophilic molecule with high permeability.[3]2. Ensure consistent application technique and dosage across all animals.3. The timing of treatment initiation post-injury can be critical. In porcine models, treatment has been initiated 2 weeks post-surgery.[5]4. Be aware of the inherent variability in wound healing among individual animals. |
| Difficulty in assessing scar improvement. | Subjective nature of scar evaluation. | 1. Utilize a combination of quantitative and qualitative assessment methods. 2. Quantitative methods can include measuring hydroxyproline content as a marker for collagen.[6]3. Blinded assessment by multiple independent observers using a validated scar scoring scale is recommended for qualitative evaluation.[6] |
Experimental Protocols and Methodologies
Signaling Pathway of this compound in Scar Formation
This compound acts by inhibiting the lysyl oxidase (LOX) family of enzymes. This inhibition disrupts the cross-linking of collagen fibers, a critical step in the formation of a stable, rigid scar matrix. By preventing this cross-linking, this compound is hypothesized to lead to a more normalized extracellular matrix and reduced fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dermal Fibroblasts from the Red Duroc Pig Have an Inherently Fibrogenic Phenotype: An in vitro Model of Fibroproliferative Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PXS-6302 Technical Support Center: In Vitro Assay Guidance
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PXS-6302?
A1: this compound is a potent and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] Upon enzymatic processing, the allylamine portion of this compound binds rapidly and irreversibly to the catalytic site of LOX enzymes, effectively blocking their activity.[3] This inhibition prevents the cross-linking of collagen and elastin, which are key processes in the formation of the extracellular matrix and the development of fibrosis.[4] Enzymatic activity can only be restored through the synthesis of new enzyme.[3]
Q2: In which solvents is this compound soluble?
A2: this compound hydrochloride is highly soluble in Dimethyl Sulfoxide (DMSO).[5] For in vivo studies, various formulations using co-solvents like PEG300, Tween-80, and saline have been successfully used.[5] Direct dissolution in aqueous buffers like PBS may be limited, and it is recommended to first prepare a concentrated stock solution in DMSO.
Q3: How should I prepare a working solution of this compound for my in vitro assay?
A3: It is recommended to first prepare a high-concentration stock solution of this compound hydrochloride in newly opened, anhydrous DMSO.[6] This stock solution can then be serially diluted to the desired final concentration in your aqueous assay buffer or cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent effects on the cells or enzymes.
Q4: What is the stability of this compound solutions?
A4: this compound powder is stable for years when stored at -20°C.[7] Stock solutions of this compound hydrochloride in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while staying within the tolerance limit of your assay). Gentle warming and/or sonication can aid dissolution.[6] |
| Inconsistent or no inhibitory effect observed in the assay. | Degradation of this compound due to improper storage. Pipetting errors leading to incorrect concentration. The assay conditions (e.g., pH, temperature) are not optimal for this compound activity. | Ensure this compound stock solutions are stored correctly and within their stability period. Use calibrated pipettes and verify dilution calculations. Review the literature for optimal assay conditions for LOX inhibitors. |
| Cell toxicity observed at higher concentrations. | The concentration of this compound or the DMSO vehicle is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Ensure the final DMSO concentration is below the toxicity threshold for your cells (typically <0.5%). |
Quantitative Data
This compound Solubility
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (377.00 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.43 mM) | Clear solution; requires sonication.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.43 mM) | Clear solution; requires sonication.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (4.14 mM) | Clear solution.[5] |
This compound Inhibitory Activity (IC₅₀)
| Target Enzyme | IC₅₀ |
| Bovine LOX | 3.7 µM |
| Recombinant Human LOXL1 | 3.4 µM |
| Recombinant Human LOXL2 | 0.4 µM |
| Recombinant Human LOXL3 | 1.5 µM |
| Recombinant Human LOXL4 | 0.3 µM |
Data sourced from MedchemExpress and ProbeChem.[1][6]
Experimental Protocols
Protocol: Fluorescent-Based Lysyl Oxidase (LOX) Activity Assay
This protocol is adapted from a method used to measure LOX activity in human skin biopsy extracts.[8]
Materials:
-
This compound hydrochloride
-
DMSO (anhydrous)
-
Tissue homogenizer
-
Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Pargyline hydrochloride
-
Mofegiline hydrochloride
-
β-aminopropionitrile (BAPN) - as a positive control
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the LOX enzymes.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 25 µL of the tissue extract supernatant.
-
To inhibit other amine oxidases, add pargyline hydrochloride (final concentration 0.5 mM) and mofegiline hydrochloride (final concentration 1 µM) to the samples.[8]
-
Add the desired concentration of this compound or DMSO vehicle control to the wells.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mix containing Amplex Red reagent, HRP, and a LOX substrate (e.g., a synthetic peptide or protein).
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).
-
Record the fluorescence at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each condition.
-
Normalize the rates to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound as an irreversible inhibitor of lysyl oxidase enzymes.
Caption: General experimental workflow for in vitro assays using this compound.
References
- 1. This compound | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Monoamine Oxidase | 2584947-54-4 | Invivochem [invivochem.com]
- 8. medrxiv.org [medrxiv.org]
Addressing skin irritation with PXS-6302 topical cream
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing potential issues during experiments with PXS-6302 topical cream, focusing on the management of skin irritation.
Troubleshooting Guide: Skin Irritation
Q1: A subject in our study is reporting mild redness and itching at the application site. How should we proceed?
A1: Mild, localized skin reactions such as redness and itching have been reported in clinical trials with this compound.[1][2][3] The recommended course of action is as follows:
-
Initial Assessment: Document the severity and extent of the reaction. Note any changes from baseline skin condition.
-
Pause Dosing: Temporarily suspend the application of the this compound cream to the affected area. In a Phase 1c trial, these symptoms resolved after treatment was stopped.[1][3]
-
Soothing Measures: Application of a cool compress or a plain emollient may help alleviate discomfort.
-
Re-evaluation: If the irritation persists or worsens, the subject should be advised to seek medical advice. For persistent or severe reactions, discontinuation from the study might be necessary. In a key clinical trial, two participants withdrew due to redness and itching.[1][3]
Q2: Could the vehicle cream be responsible for the observed skin irritation?
A2: It is possible for individual components of a topical formulation to cause skin irritation. Consider the following:
-
Patch Testing: If feasible within your study protocol, a patch test with the vehicle cream alone can help determine if the irritation is due to an excipient rather than the active pharmaceutical ingredient (API), this compound.
-
Review of Ingredients: A thorough review of all ingredients in the cream can help identify any known potential irritants.
Q3: Are there any subject characteristics that might increase the risk of skin irritation?
A3: While specific contraindications for this compound are still under investigation, general factors that can predispose individuals to skin irritation from topical products include:
-
A history of sensitive skin or atopic dermatitis.
-
The presence of any active skin conditions such as eczema or psoriasis at or near the application site.[4]
-
Broken or wounded skin at the application site.[4]
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a first-in-class, irreversible inhibitor of all lysyl oxidase (LOX) family enzymes.[1][3] LOX enzymes are crucial for the cross-linking of collagen and elastin fibers in the extracellular matrix, a key process in the formation and maintenance of scar tissue.[1][3][5] By inhibiting LOX, this compound reduces collagen deposition and cross-linking, which can help to remodel scar tissue.[6]
Q5: What were the key findings from the Phase 1c clinical trial regarding skin irritation?
A5: The Phase 1c trial of this compound met its primary safety and tolerability endpoints.[1][3] The topical cream was generally well-tolerated.[1][3] No serious adverse events were reported.[1][3] The only treatment-related adverse events were localized, mild-to-moderate skin reactions, primarily redness and itching.[1][3] Out of 42 participants in one cohort, two withdrew from the study due to these reactions, which subsequently resolved.[1][3]
Q6: What is the recommended dosing frequency for this compound in experimental settings?
A6: In the Phase 1c clinical trial, the dosing regimen for one cohort was the application of the cream three times a week for three months.[1][2][3] Another cohort in the same trial initially applied the cream daily.[7] The optimal dosing frequency for specific research applications may vary and should be determined by the study protocol.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound Phase 1c clinical trial.
| Safety & Tolerability | This compound Group | Placebo Group |
| Serious Adverse Events | 0 | 0 |
| Withdrawals due to Adverse Events | 2 (redness and itching) | 0 |
| Pharmacodynamic & Efficacy Markers | Result |
| Mean Reduction in LOX Activity | 66% |
| Reduction in Collagen Content (Hydroxyproline) | 30% |
Experimental Protocols
Below are generalized methodologies for key experiments relevant to this compound research.
1. Lysyl Oxidase (LOX) Activity Assay from Skin Biopsies
This protocol is based on a fluorometric method for detecting LOX activity.
-
Sample Preparation:
-
Obtain skin punch biopsies (e.g., 3mm) and immediately snap-freeze in liquid nitrogen or store at -80°C.
-
Homogenize the tissue in a suitable extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the LOX enzymes.
-
-
Assay Procedure:
-
A peroxidase/Amplex Red-based coupled reaction is a common method.[8]
-
In a 96-well plate, combine the sample supernatant with a reaction mixture containing a LOX substrate (e.g., 1,5-diaminopentane), horseradish peroxidase, and Amplex Red reagent.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation of ~540 nm and an emission of ~590 nm at regular intervals.
-
The rate of increase in fluorescence is proportional to the LOX activity in the sample.
-
2. Hydroxyproline Assay for Collagen Content in Skin Tissue
This protocol outlines a colorimetric method to quantify hydroxyproline, a major component of collagen.
-
Sample Hydrolysis:
-
Obtain skin biopsy samples and record their wet weight.
-
Place the tissue in a pressure-tight vial with a PTFE-lined cap.
-
Add concentrated hydrochloric acid (e.g., 12 M HCl) to the vial.
-
Tightly cap the vial and hydrolyze at 120°C for 3 hours.
-
-
Assay Procedure:
-
Transfer a small aliquot of the cooled hydrolysate to a 96-well plate.
-
Evaporate the samples to dryness under a vacuum or in a 60°C oven to remove the acid.
-
Add a Chloramine-T solution to each well and incubate at room temperature to oxidize the hydroxyproline.
-
Add a DMAB (4-(Dimethylamino)benzaldehyde) reagent and incubate at 60°C for 90 minutes. This reaction produces a colored product.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration based on a standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting collagen cross-linking.
Caption: Workflow of the this compound Phase 1c clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 3. cdn-api.markitdigital.com [cdn-api.markitdigital.com]
- 4. First patient dosed in SATELLITE Phase 1c for keloid scars - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. quickzyme.com [quickzyme.com]
- 7. medrxiv.org [medrxiv.org]
- 8. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PXS-6302 Target Engagement in Skin Biopsies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming PXS-6302 target engagement in skin biopsies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a topical, first-in-class, irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2][3] Its therapeutic potential lies in its ability to modulate collagen cross-linking, a critical process in scar formation and tissue fibrosis.[1][4][5] this compound acts as a pan-lysyl oxidase inhibitor, meaning it targets multiple members of the LOX family.[4]
Q2: Why is it important to confirm this compound target engagement in skin biopsies?
Confirming target engagement is crucial to:
-
Establish a Pharmacodynamic (PD) Effect: Directly demonstrates that this compound is reaching its intended target and exerting its inhibitory effect in the tissue of interest.
-
Inform Dose Selection: Helps in determining the optimal dose and frequency of administration required to achieve a desired level of target inhibition.
-
Correlate Target Inhibition with Clinical Outcomes: Allows for the association between the degree of LOX inhibition and observable changes in scar composition or clinical appearance.
-
De-risk Clinical Development: Provides early evidence of biological activity, increasing confidence in the therapeutic approach.
Q3: What are the primary methods to confirm this compound target engagement in skin biopsies?
The primary methods to confirm this compound target engagement in skin biopsies are:
-
Direct Measurement of Lysyl Oxidase (LOX) Activity: This is the most direct method to quantify the inhibitory effect of this compound.
-
Quantification of Biomarkers: Measuring changes in downstream markers of LOX activity, such as collagen content, provides indirect evidence of target engagement.
-
In Situ Visualization of LOX Activity: Techniques like in situ activity assays allow for the visualization of target inhibition within the histological context of the skin biopsy.
Troubleshooting Guides
Lysyl Oxidase (LOX) Activity Assays
Issue: Low or no detectable LOX activity in control samples.
-
Possible Cause 1: Improper Sample Handling. LOX enzymes can be sensitive to degradation.
-
Solution: Ensure skin biopsies are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Minimize freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Assay Buffer. The pH and composition of the assay buffer are critical for enzyme activity.
-
Solution: Use a recommended assay buffer, typically at a pH optimal for LOX activity. Ensure all components are correctly prepared and at the appropriate concentration.
-
-
Possible Cause 3: Inactive Enzyme.
-
Solution: Include a positive control with a known source of active LOX enzyme to validate the assay setup.
-
Issue: High variability in LOX activity measurements between replicate samples.
-
Possible Cause 1: Inhomogeneous Biopsy Samples. Scar tissue can be heterogeneous.
-
Solution: Ensure consistent homogenization of the entire biopsy sample to obtain a representative lysate.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated pipettes and follow good laboratory practices to ensure accurate and consistent volumes. Prepare a master mix for the reaction components where possible.[6]
-
Biomarker Analysis (Hydroxyproline Assay)
Issue: Inconsistent hydroxyproline measurements.
-
Possible Cause 1: Incomplete Hydrolysis. Incomplete acid hydrolysis of the tissue will lead to an underestimation of collagen content.
-
Solution: Ensure complete hydrolysis of the biopsy sample by following a validated protocol, typically involving strong acid and high temperatures for a sufficient duration.
-
-
Possible Cause 2: Interfering Substances.
-
Solution: Be aware of substances that can interfere with the colorimetric reaction in the hydroxyproline assay. Ensure proper sample cleanup and use appropriate controls.
-
Quantitative Data Summary
| Parameter | Treatment Group | Baseline | Post-Treatment | Percentage Change | Reference |
| LOX Activity | This compound | N/A | N/A | 66% reduction | [1][2][5][7][8][9] |
| Hydroxyproline | This compound | N/A | N/A | 30% reduction vs. placebo | [2] |
| Total Protein | This compound | N/A | N/A | Significant reduction vs. placebo | [5][7] |
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits for measuring LOX activity in tissue homogenates.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX-mediated oxidation of a substrate. The H₂O₂ is then detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).[10]
Materials:
-
Skin biopsy sample
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Fluorometric LOX activity assay kit (containing LOX substrate, HRP, and a fluorescent probe like Amplex Red)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Thaw the frozen skin biopsy on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble LOX enzymes.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Prepare a master mix of the assay components according to the kit manufacturer's instructions. This typically includes the assay buffer, LOX substrate, HRP, and the fluorescent probe.
-
Add a standardized amount of protein from the sample supernatant to each well of the 96-well plate.
-
Include a negative control (homogenization buffer without sample) and a positive control (recombinant LOX enzyme, if available).
-
Initiate the reaction by adding the master mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm for Amplex Red-based assays).
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the fluorescence signal to the total protein concentration for each sample.
-
Compare the normalized LOX activity in this compound-treated samples to placebo or baseline samples.
-
In Situ LOX Activity Assay
This protocol is based on a published method for visualizing LOX activity directly in tissue sections.[11][12][13]
Principle: LOX enzymes catalyze the formation of aldehyde residues on collagen and elastin. These aldehydes can be specifically labeled with a biotin-hydrazide probe. The biotin tag is then detected using streptavidin conjugated to a fluorescent marker. A reduction in fluorescence intensity indicates inhibition of LOX activity.[11]
Materials:
-
Fresh-frozen skin biopsy sections
-
Biotin-hydrazide
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Cut fresh-frozen skin biopsies into thin sections (e.g., 10 µm) using a cryostat.
-
Mount the sections on microscope slides.
-
-
Labeling:
-
Incubate the tissue sections with biotin-hydrazide solution to label the LOX-generated aldehydes.
-
Wash the sections to remove unbound biotin-hydrazide.
-
-
Detection:
-
Incubate the sections with a fluorescently labeled streptavidin conjugate.
-
Wash the sections to remove unbound streptavidin.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity of the LOX activity signal in the dermis.
-
Compare the fluorescence intensity between this compound-treated and control samples.
-
Visualizations
Caption: this compound inhibits LOX, preventing collagen cross-linking.
References
- 1. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 2. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneonline.com [geneonline.com]
- 5. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. medrxiv.org [medrxiv.org]
- 8. medrxiv.org [medrxiv.org]
- 9. miragenews.com [miragenews.com]
- 10. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in situ activity assay for lysyl oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LOX Inhibitors: PXS-6302 vs. Beta-Aminopropionitrile (BAPN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PXS-6302 and the classical lysyl oxidase (LOX) inhibitor, beta-aminopropionitrile (BAPN). We will delve into their performance, supported by experimental data, to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to LOX Inhibition
Lysyl oxidases (LOX) are a family of copper-dependent enzymes crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM). This cross-linking is vital for tissue integrity and elasticity. However, dysregulation of LOX activity is implicated in various fibrotic diseases and cancer progression, making LOX a significant therapeutic target. Inhibition of LOX enzymes can prevent the excessive collagen deposition and stiffness associated with these conditions.
This compound: A Novel Topical Pan-LOX Inhibitor
This compound is a second-generation, irreversible pan-LOX inhibitor designed for topical application. It was developed to overcome the limitations of earlier inhibitors like BAPN, offering improved selectivity and a favorable safety profile for localized treatment.
Beta-Aminopropionitrile (BAPN): The Archetypal LOX Inhibitor
Beta-aminopropionitrile (BAPN) is a well-characterized, irreversible inhibitor of all LOX family members and has been extensively used as a research tool to study the role of LOX in various biological processes. However, its systemic use is associated with toxicity, a condition known as lathyrism, which has limited its clinical translation.
Comparative Data Presentation
The following tables summarize the quantitative data available for this compound and BAPN, providing a clear comparison of their inhibitory activity and effects in various experimental models.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | LOX (Bovine) | rhLOXL1 | rhLOXL2 | rhLOXL3 | rhLOXL4 |
| This compound | 3.7 µM | 3.4 µM | 0.4 µM | 1.5 µM | 0.3 µM |
| BAPN | ~3-8 µM | - | - | - | - |
Table 2: Preclinical Efficacy in Animal Models
| Inhibitor | Model | Key Findings | Reference |
| This compound | Murine Bleomycin-Induced Skin Fibrosis | Significantly inhibited LOX activity, reduced hydroxyproline and collagen cross-links, and decreased dermal thickness. | |
| This compound | Murine Excisional Injury Model | Dose-dependent reduction in hydroxyproline and both immature and mature collagen cross-links. | |
| This compound | Porcine Excisional and Burn Injury Models | Significantly inhibited LOX activity and improved scar appearance without reducing tissue strength. | |
| BAPN | Rat Model of Arteriovenous Fistula | Systemic administration improved blood flow and reduced fibrosis. | |
| BAPN | Mouse Model of Metastatic Breast Cancer | Reduced the frequency of metastases when administered prior to or at the time of tumor cell injection. |
Table 3: Human Clinical Trial Data (this compound)
| Study Phase | Population | Treatment | Key Outcomes | Reference |
| Phase 1c | 42 adult patients with mature scars (>1 year old) | Topical this compound (2% cream) or placebo three times a week for 3 months | - Well-tolerated with a good safety profile.- 66% mean reduction in LOX activity in scar tissue.- Significant reduction in hydroxyproline (collagen marker) and total protein concentration compared to placebo.- Increased microvessel density and tissue attenuation, suggesting ECM remodeling towards normal skin. |
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay (Amplex® Red Method)
This is a common fluorometric method used to measure LOX activity and assess inhibitor potency.
-
Principle: The assay detects hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidation of a substrate (e.g., putrescine). The H₂O₂ is detected via a coupled reaction with horseradish peroxidase (HRP) and Amplex® Red reagent, which produces the highly fluorescent resorufin. The fluorescence intensity is directly proportional to LOX activity.
-
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
LOX substrate (e.g., putrescine dihydrochloride)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
Test inhibitors (this compound, BAPN)
-
Source of LOX enzyme (recombinant or from tissue/cell lysates)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare a working solution containing the LOX substrate, HRP, and Amplex® Red in the assay buffer.
-
In the microplate, add the LOX enzyme source.
-
Add the test inhibitors at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor like BAPN at a high concentration to determine background fluorescence).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the working solution to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Preclinical Murine Model of Skin Fibrosis (Bleomycin-Induced)
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin into a defined area of the back for a specified period (e.g., 28 days).
-
Treatment: Topical application of this compound cream (e.g., 1.5%) or vehicle control to the affected skin area daily.
-
Outcome Measures:
-
LOX Activity: Skin biopsies are collected and assayed for LOX activity using a method like the Amplex® Red assay.
-
Collagen Deposition: Measured by quantifying hydroxyproline content in skin samples.
-
Collagen Cross-linking: Analysis of mature and immature collagen cross-links using techniques like HPLC.
-
Histology: Dermal thickness and collagen organization are assessed from stained tissue sections.
-
Preclinical Porcine Model of Excisional and Burn Injury
-
Animal Model: Female juvenile pigs.
-
Injury Induction: Creation of full-thickness excisional wounds or standardized burn injuries on the dorsum.
-
Treatment: Daily topical application of this compound cream (e.g., 0.5%, 1.5%, or 3%) or placebo to the wounds for an extended period (e.g., 10-12 weeks).
-
Outcome Measures:
-
Scar Appearance: Assessed by blinded, independent observers (e.g., plastic surgeons) using a visual scoring scale.
-
LOX Activity: Measured in scar tissue biopsies.
-
Biomechanical Properties: Tensile strength and Young's modulus of the scar tissue are measured to assess pliability and strength.
-
Phase 1c Clinical Trial of this compound in Mature Scars
-
Study Design: Randomized, double-blind, placebo-controlled, single-center study.
-
Participants: Adults with mature scars (>1 year old) of a certain size (e.g., at least 10 cm²).
-
Intervention: Topical application of 2% this compound cream or a placebo cream to the scar area three times per week for 3 months.
-
Primary Outcome: Safety and tolerability, assessed by monitoring adverse events.
-
Secondary and Exploratory Outcomes:
-
Pharmacodynamics: Measurement of LOX activity in scar tissue biopsies.
-
Biomarkers: Quantification of hydroxyproline and total protein in biopsies.
-
ECM Remodeling: Assessment of microvessel density and tissue attenuation using Optical Coherence Tomography (OCT).
-
Scar Assessment: Patient and Observer Scar Assessment Scale (POSAS).
-
Signaling Pathways and Experimental Workflows
PXS-6302: A Comparative Analysis of its Inhibitory Potency Against Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of PXS-6302, a novel irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes. The data presented herein is intended to support researchers and professionals in the fields of fibrosis, oncology, and other areas where LOX-mediated extracellular matrix remodeling plays a critical role.
Introduction
The lysyl oxidase (LOX) family, comprising five copper-dependent amine oxidases (LOX and LOXL1-4), are key enzymes in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Dysregulation of LOX activity is implicated in the pathogenesis of numerous fibrotic diseases and cancer progression. This compound is a potent, irreversible pan-LOX inhibitor that has demonstrated significant potential in preclinical models of scarring and fibrosis. This document summarizes the inhibitory potency of this compound against various LOX and LOXL isoforms.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) values of this compound against bovine LOX and recombinant human LOXL enzymes are presented in the table below. These values demonstrate the pan-inhibitory activity of this compound across the LOX family.
| Enzyme Target | IC50 (μM) |
| Bovine LOX | 3.7[1][2][3][4] |
| rhLOXL1 | 3.4[1][2][3][4] |
| rhLOXL2 | 0.4[1][2][3][4] |
| rhLOXL3 | 1.5[1][2][3][4] |
| rhLOXL4 | 0.3[1][2][3][4] |
rh denotes recombinant human enzyme.
Experimental Protocols
The determination of the IC50 values for this compound was performed using a well-established in vitro enzymatic assay.
Lysyl Oxidase Activity Assay (Amplex Red Method)
The inhibitory activity of this compound was quantified using a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase-catalyzed oxidation of a primary amine substrate. The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin.
Materials:
-
Recombinant human LOXL1, LOXL2, LOXL3, LOXL4 enzymes or purified bovine LOX.
-
This compound (or other test inhibitors).
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
A suitable LOX substrate (e.g., putrescine or a specific peptide substrate).
-
Assay buffer (e.g., sodium borate buffer, pH 8.2).
-
96-well black microplates.
-
Fluorescence microplate reader.
General Procedure:
-
Enzyme Preparation: The respective LOX or LOXL enzyme is diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding and covalent modification.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a reaction mixture containing the LOX substrate, Amplex® Red reagent, and HRP.
-
Fluorescence Measurement: The increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored kinetically over time using a fluorescence microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Confirmation of Irreversibility (Jump Dilution Assay)
To confirm the irreversible nature of this compound inhibition, a jump dilution assay is performed.
Procedure:
-
A high concentration of the enzyme is pre-incubated with a concentration of this compound that is a multiple of its IC50 (e.g., 10x IC50) for a sufficient duration to ensure binding.
-
The enzyme-inhibitor mixture is then rapidly diluted (e.g., 100-fold) to a concentration where the inhibitor is well below its IC50.
-
The residual enzyme activity is immediately measured using the Amplex Red assay.
-
A lack of recovery of enzyme activity upon dilution, as compared to a rapidly reversible inhibitor control, confirms the irreversible mechanism of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathways involving LOX/LOXL enzymes and a typical experimental workflow for determining inhibitor potency.
Caption: LOX/LOXL signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for IC50 determination of a LOX inhibitor.
References
- 1. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Anti-Fibrotic Effects of PXS-6302
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-fibrotic effects of PXS-6302, a novel topical pan-lysyl oxidase (pan-LOX) inhibitor. Its performance is objectively compared with established and alternative anti-fibrotic therapies, supported by experimental data from preclinical and clinical studies. This document is intended to serve as a resource for researchers and professionals in the field of fibrosis and drug development.
Executive Summary
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and organ dysfunction. A key process in the stabilization of the ECM is the cross-linking of collagen fibers, catalyzed by the lysyl oxidase (LOX) family of enzymes. This compound is a first-in-class, irreversible inhibitor of all LOX family members, designed for topical application to treat skin fibrosis, such as hypertrophic scars and keloids. Preclinical and early clinical data suggest that this compound effectively reduces collagen deposition and cross-linking, leading to an improvement in scar appearance and a normalization of the skin architecture. This guide compares the mechanism and performance of this compound with other agents used in the management of fibrotic skin conditions.
Mechanism of Action of this compound
This compound is a small molecule that irreversibly inhibits the activity of lysyl oxidase and lysyl oxidase-like proteins (LOXL1, LOXL2, LOXL3, LOXL4). These copper-dependent enzymes are crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix. By inhibiting these enzymes, this compound disrupts the maturation and stabilization of collagen fibers, a key pathological feature of fibrosis. This leads to a reduction in scar stiffness and volume, and promotes the remodeling of the scar tissue to more closely resemble normal skin.
PXS-6302: A Novel Topical Lysyl Oxidase Inhibitor Challenging the Standard of Care for Keloid Treatment
For Immediate Release
A new investigational topical drug, PXS-6302 (also known as SNT-6302), is emerging as a potential paradigm shift in the treatment of keloids. This first-in-class lysyl oxidase (LOX) inhibitor, developed by Syntara, is currently undergoing clinical evaluation and presents a novel mechanism of action that directly targets the underlying pathology of these fibroproliferative disorders. This comparison guide provides a detailed analysis of this compound against the current standard of care for keloid treatment, incorporating available experimental data for an audience of researchers, scientists, and drug development professionals.
Current Standard of Care: A Multi-modal but Often Inadequate Approach
The current therapeutic landscape for keloids is characterized by a variety of treatment modalities, often used in combination, with variable efficacy and significant recurrence rates.[1][2][3] Standard treatments aim to reduce the size and symptoms of keloids through anti-inflammatory, anti-proliferative, and tissue-destructive mechanisms.
Commonly employed first-line therapies include intralesional corticosteroid injections and silicone gel sheeting.[3] Corticosteroids, such as triamcinolone acetonide, have response rates ranging from 50% to 100%, but recurrence can be as high as 50%.[4] More aggressive or refractory keloids may be treated with intralesional 5-fluorouracil (5-FU), cryotherapy, or surgical excision, often in conjunction with adjuvant therapies to mitigate the high risk of recurrence.[1][3] For instance, surgical excision alone is associated with a 50-100% recurrence rate.[3]
This compound: Targeting the Engine of Fibrosis
This compound offers a fundamentally different approach by inhibiting the lysyl oxidase (LOX) family of enzymes.[5][6] LOX enzymes are critical for the cross-linking of collagen and elastin fibers in the extracellular matrix. In keloids, dysregulated LOX activity contributes to the excessive deposition and abnormal architecture of collagen, leading to the characteristic raised, firm, and progressively enlarging scar tissue. By inhibiting LOX, this compound aims to disrupt this pathological process, thereby reducing collagen deposition and potentially remodeling the existing scar.
Mechanism of Action of this compound
Caption: this compound inhibits Lysyl Oxidase (LOX), preventing the cross-linking of collagen and subsequent keloid formation.
Preclinical and Clinical Evidence for this compound
The potential of this compound is supported by data from a Phase 1c clinical trial (SOLARIA2) in patients with established scars.[5] While this trial was not exclusive to keloids, the findings are highly relevant. A subsequent Phase 1c trial, SATELLITE, is specifically investigating the efficacy and safety of this compound in patients with keloid scars.[7][8]
Quantitative Data Summary: this compound vs. Standard of Care
| Parameter | This compound (from SOLARIA2 Scar Study) | Standard of Care (Selected Modalities) |
| Mechanism of Action | Inhibition of Lysyl Oxidase (LOX) | Anti-inflammatory, Cytotoxic, Surgical Removal |
| Primary Efficacy Endpoint | Reduction in LOX activity and collagen content | Reduction in keloid volume and symptoms |
| Reported Efficacy | - 66% mean reduction in LOX activity[5][9]- 30% mean reduction in hydroxyproline (collagen surrogate) vs. placebo[9] | - Intralesional Corticosteroids: 50-100% response rate[4]- Intralesional Bleomycin: ~75% good to excellent results[1] |
| Recurrence Rate | Data not yet available | - Surgical Excision alone: 50-100%[3]- Corticosteroids: 9-50%[4]- Surgery + Radiation: 9-72%[10] |
| Administration | Topical cream applied 3-4 times per week[5][7] | Intralesional injections, topical sheets, surgical procedures |
| Safety and Tolerability | Good safety profile; minor, reversible side effects (redness, itching) reported in a small number of patients[5] | Can include pain, skin atrophy, hypopigmentation, and telangiectasia[3][4] |
Experimental Protocols
SOLARIA2 (Phase 1c Study of this compound in Established Scars)
-
Objective: To assess the safety, tolerability, and pharmacodynamics of this compound in patients with established scars.[5]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9]
-
Participants: 42 adult patients with scars older than one year and at least 10 cm² in area.[5][9]
-
Intervention: Patients applied either this compound cream or a placebo cream three times a week for a duration of three months.[5]
-
Key Assessments:
SATELLITE (Phase 1c Study of this compound in Keloids)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in treating active keloid scars.[7][8]
-
Study Design: An open-label study with a placebo-controlled component for participants with multiple keloids.[7]
-
Participants: Up to 20 adults with active keloids measuring between 5 and 25 cm².[7]
-
Intervention: Following a 4-week placebo run-in, participants will apply topical this compound four days per week for three months.[7] In participants with multiple keloids, one will be treated with this compound and another with a placebo in a double-blinded manner.[8]
-
Key Assessments:
Experimental Workflow of the SATELLITE Phase 1c Trial
Caption: The experimental workflow for the SATELLITE Phase 1c clinical trial of this compound in keloid treatment.
Future Outlook
This compound represents a promising, targeted approach to keloid therapy that addresses the fundamental mechanism of fibrosis. While the currently available clinical data is from a broader scar population, the ongoing SATELLITE trial will provide crucial insights into its specific efficacy for keloids. Should the results be positive, this compound could offer a non-invasive, well-tolerated, and mechanistically novel alternative to the current standards of care, potentially improving outcomes for a condition that remains a significant clinical challenge. The scientific and drug development communities await the results of the SATELLITE study with considerable interest.
References
- 1. Standard guidelines of care: Keloids and hypertrophic scars - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Standard guidelines of care: Keloids and hypertrophic scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of Keloids and Hypertrophic Scars | AAFP [aafp.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 6. First Patients Dosed in PXS Scar Reduction Trial - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 7. syntaratx.com.au [syntaratx.com.au]
- 8. First patient dosed in SATELLITE Phase 1c for keloid scars - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 9. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 10. anthem.com [anthem.com]
Preclinical Showdown: A Comparative Analysis of Pan-Lysyl Oxidase Inhibitors PXS-6302 and PXS-4787
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two pan-lysyl oxidase (LOX) inhibitors, PXS-6302 and PXS-4787. This analysis is supported by experimental data from preclinical studies to inform research and development decisions in the field of fibrosis and tissue remodeling.
Both this compound and its predecessor, PXS-4787, are irreversible inhibitors of the lysyl oxidase family of enzymes, which are critical for collagen and elastin cross-linking.[1] Their inhibition offers a therapeutic strategy for conditions characterized by excessive fibrosis, such as skin scarring.[2] While both compounds share a common mechanism, this compound was developed as a second-generation analog of PXS-4787 with improved drug-like properties, particularly for topical application. PXS-4787 served as a proof-of-concept compound, validating that pan-LOX inhibition can effectively reduce collagen cross-linking.[1]
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound and PXS-4787 against various lysyl oxidase enzymes.
| Target Enzyme | This compound IC50 (µM) | PXS-4787 IC50 (µM) |
| Bovine LOX | 3.7[3] | 2[4][5] |
| rh LOXL1 | 3.4[3] | 3.2[4][5] |
| rh LOXL2 | 0.4[3] | 0.6[4][5] |
| rh LOXL3 | 1.5[3] | 1.4[4][5] |
| rh LOXL4 | 0.3[3] | 0.2[4][5] |
Mechanism of Action and Preclinical Efficacy
Both this compound and PXS-4787 are mechanism-based inhibitors that act irreversibly on the LOX family of enzymes.[1][6] This irreversible inhibition is achieved through the formation of a covalent bond with the enzyme's active site.[7] Preclinical studies have demonstrated the efficacy of both compounds in reducing collagen deposition and cross-linking in various models of fibrosis.
PXS-4787 was shown to be well-tolerated by primary human dermal fibroblasts and effectively reduced collagen formation, deposition, and cross-linking in vitro.[4] In murine models of skin injury and fibrosis, topical application of a 3% PXS-4787 cream once daily for 28 days reduced collagen deposition and cross-linking.[4] Furthermore, in a porcine model of injury, the same formulation applied daily for 12 weeks significantly improved scar appearance without compromising tissue strength.[4]
This compound was designed to have improved stability in cream formulations and suitability for topical delivery.[8] It readily penetrates the skin when applied as a cream and effectively abolishes lysyl oxidase activity.[9] In murine models of injury and fibrosis, topical application of this compound reduced collagen deposition and cross-linking.[2] Notably, in porcine models of both excision and burn injuries, topical this compound not only improved scar appearance but also demonstrated a trend towards improved pliability without reducing tissue strength.[2] A phase 1c clinical trial in patients with established scars showed that this compound was well-tolerated and resulted in a significant reduction in LOX activity.[10][11]
Experimental Protocols
Enzymatic Inhibitory Activity Assay (Amplex Red Oxidation Assay)
The enzymatic inhibitory activity of the compounds was determined using an Amplex Red oxidation assay.[2][12] This assay measures the hydrogen peroxide generated from the enzymatic reaction. The assay was performed using bovine aorta LOX for initial analog screening due to its ready availability and pharmacological similarity to human LOX, as well as human recombinant LOXL2.[2] The amount of hydrogen peroxide produced at a single concentration (30 µM) of the compound relative to a DMSO control was measured.[2][12]
Irreversible Inhibition Assay (Jump Dilution Assay)
To confirm the irreversible nature of the inhibition, a jump dilution assay was employed.[2][13] This method is used to differentiate between reversible and irreversible inhibitors. In this assay, the enzyme (LOXL1 was used as a surrogate for LOX) is incubated with the inhibitor, and then the mixture is diluted. For an irreversible inhibitor, the inhibitory effect is maintained even after significant dilution, which is not the case for a reversible inhibitor.[2][9]
Visualizations
Caption: Mechanism of action of this compound and PXS-4787.
Caption: Preclinical experimental workflow for PXS inhibitors.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. umbrellalabs.is [umbrellalabs.is]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 11. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
PXS-6302: A Comparative Analysis of a Novel Anti-Scarring Agent in Excisional Versus Burn Wound Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational topical drug PXS-6302 in preclinical excisional and burn wound models. This compound is a first-in-class, irreversible inhibitor of all lysyl oxidase (LOX) family enzymes, which play a pivotal role in the extracellular matrix remodeling and collagen cross-linking that lead to scar formation.[1][2] By targeting the fundamental process of scar tissue stiffening and deposition, this compound represents a promising therapeutic approach to improving wound healing outcomes.[3]
Mechanism of Action: Targeting Collagen Cross-Linking
Scar tissue is characterized by the excessive deposition and cross-linking of collagen fibers, a process catalyzed by the LOX family of enzymes.[2][4] this compound, an allylamine-containing small molecule, rapidly and irreversibly binds to the catalytic site of LOX enzymes, effectively inhibiting their function.[1] This inhibition reduces collagen cross-linking and deposition, thereby ameliorating scar formation.[1][3] Preclinical studies have demonstrated that topical application of this compound can effectively penetrate the skin, inhibit LOX activity, and normalize collagen assembly.[3][4][5]
Caption: Mechanism of action of this compound in reducing scar formation.
Experimental Protocols
Preclinical studies in porcine models have been instrumental in evaluating the efficacy of this compound. The general workflow for these studies involves wound creation, topical application of this compound, and subsequent analysis of scar tissue.
Caption: Generalized experimental workflow for preclinical this compound studies.
Methodologies for the key porcine studies are detailed below:
| Parameter | Excisional Wound Model | Burn Wound Model |
| Animal Model | Juvenile female pigs (18-20 kg)[6] | Porcine model[1][4] |
| Wound Creation | Full-thickness excision (e.g., 10 cm²)[4] | Contact burn injury[1] |
| Treatment Groups | Vehicle control, 0.5% this compound, 3% this compound cream[1][6] | Placebo-treated control, this compound treated group[1] |
| Application | Daily topical application[4][6] | Daily topical application |
| Duration | 10 weeks[1] or 12 weeks[6] | Not specified, but likely similar to excisional model |
| Primary Endpoints | Scar appearance (scored by blinded plastic surgeons), LOX activity[1] | Scar appearance (scored by blinded plastic surgeons)[1] |
| Secondary Endpoints | Tensile strength, Young's modulus[1] | Pliability, tissue strength[4] |
Quantitative Data Summary: Preclinical Porcine Models
The following table summarizes the key findings from the porcine wound healing studies.
| Endpoint | Excisional Wound Model Findings | Burn Wound Model Findings |
| LOX Activity | Significantly inhibited 24 hours after the final application (p=0.0292).[1] | Data not specifically reported, but inhibition is the primary mechanism. |
| Scar Appearance | 3% this compound treated scars had significantly higher scores (better appearance) compared to control (p=0.0028) and 0.5% treatment (p=0.0334), as rated by blinded plastic surgeons on a 1-10 scale.[1] | Scars were significantly improved compared to the placebo-treated control group (p=0.008) based on independent scoring by blinded plastic surgeons.[1] |
| Tissue Biomechanics | No significant difference in tensile strength between treated and control groups.[1] A reduction in Young's modulus was observed in 5 out of 6 treated scars compared to matched controls.[1] | Achieved slightly better pliability (softer skin) with similar tissue strength.[4] |
Clinical Data: Phase 1c Trial in Mature Human Scars
While not a direct comparison of wound models, a Phase 1c trial in human subjects with mature scars provides valuable insight into the activity of this compound on established scar tissue.
| Parameter | Phase 1c Clinical Trial Findings (n=42) |
| Study Design | Randomized, double-blind, placebo-controlled trial on scars older than one year.[2][7] |
| Treatment | This compound or placebo cream applied three times a week for three months.[2] |
| Safety & Tolerability | Primary endpoint met; the treatment was well-tolerated with a good safety profile.[2][8] |
| LOX Activity | A mean 66% reduction in LOX activity was observed two days after the last dose compared to baseline and placebo (p<0.001).[2][8] |
| Collagen & Protein | Significant reduction in hydroxyproline (a marker for collagen) and total protein concentration in the scar tissue compared to placebo.[7][9] |
| Scar Composition | Treatment significantly increased vessel density and tissue attenuation, suggesting the extracellular matrix was becoming more similar to normal skin.[1][7] |
| Visual Assessment | No significant differences were observed in the Patient and Observer Scar Assessment Scale (POSAS) scores between treatment and placebo groups at the study's conclusion.[1][7] |
Comparison with Standard of Care
Standard treatments for excisional and burn wounds focus on preventing infection, maintaining a moist wound environment, and managing pain.[10][11][12] Scar management is typically a secondary phase of treatment, employing methods such as:
-
Topical treatments: Application of moisturizers, silicone gel sheets, or ointments to keep the skin hydrated and reduce itching.[10][12]
-
Physical therapies: Gentle massage to loosen scar tissue and the use of pressure garments to reduce raised scars.[10]
-
Surgical interventions: For severe burns, early excision of necrotic tissue and skin grafting are the standard of care to reduce infection risk and promote closure.[13]
This compound offers a fundamentally different approach by intervening in the biochemical processes of scar formation. Unlike silicone sheets or pressure garments that manage the physical properties of an existing scar, this compound aims to prevent the formation of excessive and stiff scar tissue from the outset by inhibiting collagen cross-linking. This proactive, mechanism-based approach has the potential to be a significant advancement over current scar management techniques.
Conclusion
Preclinical data from both excisional and burn wound models in pigs demonstrate that topical this compound significantly improves the visual appearance of scars.[1] The treatment appears to be effective in both wound types, with evidence suggesting it can also improve skin pliability in burn scars without compromising tissue strength.[4] The underlying mechanism of reducing LOX activity and consequently collagen deposition has been confirmed in both preclinical and clinical settings.[1][2]
While the available data is promising for both wound types, a direct, head-to-head quantitative comparison of this compound's efficacy in excisional versus burn models within a single study is not yet published. Future research should aim to further elucidate any differential effects of this compound based on the wound etiology. The positive safety and biomarker data from the Phase 1c trial in mature scars support the continued development of this compound as a potential breakthrough therapy for the prevention and treatment of problematic scarring.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | Bioshares [bioshares.com.au]
- 5. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medrxiv.org [medrxiv.org]
- 8. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 9. medrxiv.org [medrxiv.org]
- 10. ameriburn.org [ameriburn.org]
- 11. Burns - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. usdermatologypartners.com [usdermatologypartners.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Proper Disposal of PXS-6302: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of PXS-6302, a potent, irreversible pan-lysyl oxidase (pan-LOX) inhibitor used in preclinical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Pre-Disposal Handling and Storage
Proper handling and storage of this compound are crucial to minimize risks and ensure the efficacy of the compound. Personnel should always consult the Safety Data Sheet (SDS) for complete safety information before handling the substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
This compound Waste Categorization
Proper disposal begins with correct waste categorization. The physical and chemical state of the this compound waste will determine the appropriate disposal route.
| Waste Type | Description | Recommended Disposal Container |
| Unused/Expired Solid | Pure, unadulterated this compound powder. | Labeled hazardous chemical waste container. |
| Contaminated Labware | Pipette tips, vials, and other disposable labware that have come into direct contact with this compound. | Labeled solid chemical waste container. |
| Solutions in Organic Solvents | This compound dissolved in solvents such as DMSO or ethanol. | Labeled liquid chemical waste container (halogenated or non-halogenated, as appropriate). |
| Aqueous Solutions | Dilute aqueous solutions containing this compound. | Labeled aqueous chemical waste container. |
| Contaminated PPE | Gloves, disposable lab coats, etc., contaminated with this compound. | Labeled solid chemical waste container. |
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
-
At the point of generation, segregate this compound waste from other laboratory waste streams.
-
Use separate, clearly labeled waste containers for each category of this compound waste as detailed in the table above.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Toxic").
-
Indicate the approximate concentration and solvent for liquid waste.
Step 3: Decontamination of Work Surfaces
-
Decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, and dispose of the cleaning materials as contaminated solid waste.
Step 4: Temporary Storage
-
Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow for Waste Management
The following diagram illustrates the workflow for managing this compound from receipt to disposal.
Caption: Workflow for this compound from receipt to final disposal.
Decision Tree for this compound Disposal
This diagram provides a logical decision-making process for the disposal of various forms of this compound waste.
Caption: Decision tree for the proper segregation of this compound waste.
By implementing these procedures, your laboratory can maintain a safe working environment and ensure the responsible disposal of this compound. Always prioritize safety and consult your institution's EHS department for specific guidance.
Personal protective equipment for handling PXS-6302
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of PXS-6302, a potent and irreversible pan-lysyl oxidase (LOX) inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial due to its potent biological activity. The following procedures outline the necessary personal protective equipment (PPE), and step-by-step handling and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is mandatory when working with this compound. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn. For operations with a higher risk of splashes, consider a chemical-resistant apron.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Operational Plan: Step-by-Step Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock solutions in a solvent such as DMSO should be stored at -80°C for up to 6 months.[2]
Preparation of Solutions:
-
All handling of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of fine particles.
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
This compound is soluble in DMSO at concentrations up to 50 mg/mL (165.72 mM).[2] Sonication may be required to fully dissolve the compound.
-
For in vivo experiments, a common vehicle is 10% DMSO in a solution of 20% SBE-β-CD in saline.[3]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₁₀H₁₀F₃NO₂S | C₁₀H₁₁ClF₃NO₂S |
| Molecular Weight | 265.25 g/mol | 301.71 g/mol |
| CAS Number | 2584947-54-4 | 2584947-79-3 |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO (up to 10 mM)[4] | Soluble in DMSO (up to 50 mg/mL)[2] |
| Storage (Powder) | -20°C[1] | 4°C (sealed, away from moisture)[5] |
| Storage (In Solvent) | -80°C (up to 6 months)[4] | -80°C (up to 6 months)[2] |
IC₅₀ Values (Inhibitory Concentration 50%) [4][6]
| Enzyme Target | IC₅₀ (µM) |
| Bovine LOX | 3.7 |
| Recombinant Human LOXL1 | 3.4 |
| Recombinant Human LOXL2 | 0.4 |
| Recombinant Human LOXL3 | 1.5 |
| Recombinant Human LOXL4 | 0.3 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vitro "Scar-in-a-Jar" Assay
This protocol is adapted from a study investigating the effect of this compound on collagen deposition by fibroblasts.[7]
Objective: To quantify collagen deposition and orientation by primary scar fibroblasts in vitro.
Methodology:
-
Cell Seeding: Seed primary scar fibroblasts (passage 8 or lower) at a density of 5 x 10⁴ cells per well in 4-well chamber slides.
-
Cell Culture: Culture the cells in DMEM-Glutamax™ medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Treatment: Once the cells are confluent, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
Collagen Staining: After treatment, fix the cells and stain for collagen using a suitable method (e.g., Picrosirius Red).
-
Imaging and Analysis: Visualize the stained collagen using polarized light microscopy to assess collagen orientation and quantify the amount of collagen deposition per cell.
In Vivo Murine Model of Excisional Injury
This protocol is based on a study evaluating the effect of topical this compound on scar formation in mice.[7]
Objective: To assess the in vivo efficacy of topical this compound in reducing collagen deposition and cross-linking in a murine model of skin injury.
Methodology:
-
Animal Model: Use an appropriate strain of mice for wound healing studies.
-
Excisional Injury: Create a full-thickness excisional wound on the dorsal side of the mice under anesthesia.
-
Topical Application: Starting from day 2 post-injury, apply a cream formulation of this compound (e.g., 0.5% or 1.5% in an oil-in-water cream) or a placebo cream to the wound site daily for 28 days.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest the scar tissue.
-
Biochemical Analysis: Analyze the harvested tissue for:
-
Hydroxyproline content: as a measure of total collagen deposition.
-
Collagen cross-links: Quantify mature (e.g., pyridinoline) and immature (e.g., dihydroxylysinonorleucine) cross-links using appropriate analytical techniques (e.g., HPLC).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound as an irreversible inhibitor of Lysyl Oxidase (LOX) enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 5. excenen.com [excenen.com]
- 6. This compound | CAS#:2584947-54-4 | Chemsrc [chemsrc.com]
- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
